5-Nitro-6-(trifluoromethyl)indoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7F3N2O2 |
|---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
5-nitro-6-(trifluoromethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)6-4-7-5(1-2-13-7)3-8(6)14(15)16/h3-4,13H,1-2H2 |
InChI Key |
KRMFQTOKLFSHBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Nitro-6-(trifluoromethyl)indoline: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Strategic Importance of Fluorinated and Nitrated Indoline Scaffolds
The indoline framework, a saturated derivative of indole, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its three-dimensional structure allows for diverse substitutions, enabling fine-tuning of physicochemical properties and biological activity. The introduction of a trifluoromethyl (-CF3) group and a nitro (-NO2) group onto the indoline core, as in 5-Nitro-6-(trifluoromethyl)indoline, imparts unique and often highly desirable characteristics for drug development.
The trifluoromethyl group is a bioisostere for a methyl group but with profoundly different electronic properties.[2] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functionalities, while its lipophilicity can enhance membrane permeability and metabolic stability by blocking sites of oxidative metabolism.[3][4] These features can lead to improved pharmacokinetic profiles and enhanced binding affinity to biological targets.[4]
The nitro group , also strongly electron-withdrawing, is a versatile functional group in drug design. It can participate in key hydrogen bonding interactions with protein targets and is often a precursor to the corresponding amine, which can serve as a crucial pharmacophoric element or a handle for further chemical modification.[1] Nitroaromatic compounds have found applications as antibacterial, antiprotozoal, and anticancer agents.[1][5][6]
The combination of these two powerful functionalities on an indoline scaffold suggests that 5-Nitro-6-(trifluoromethyl)indoline is a promising building block for the discovery of novel therapeutics.
Physicochemical Properties and Characterization
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C9H7F3N2O2 | Based on chemical structure |
| Molecular Weight | 232.16 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | Based on similar substituted indolines |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Typical for small organic molecules |
| Lipophilicity (LogP) | Moderately high | The trifluoromethyl group significantly increases lipophilicity[2] |
| Acidity/Basicity | The indoline nitrogen is weakly basic. The aromatic protons are influenced by the electron-withdrawing groups. | Indoline nitrogen has a pKa of ~5. The -NO2 and -CF3 groups will decrease the basicity. |
Spectroscopic Characterization
Characterization of the synthesized 5-Nitro-6-(trifluoromethyl)indoline would rely on standard spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons of the indoline ring. The chemical shifts will be influenced by the strong electron-withdrawing effects of the nitro and trifluoromethyl groups, likely shifting the aromatic protons downfield.
-
¹³C NMR: The carbon NMR will display distinct signals for each of the nine carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the -CF3 group. Computational studies on similar compounds can help predict the approximate chemical shift.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
Synthesis of 5-Nitro-6-(trifluoromethyl)indoline
The primary route to 5-Nitro-6-(trifluoromethyl)indoline is through the reduction of its indole precursor, 5-Nitro-6-(trifluoromethyl)-1H-indole , which is commercially available (CAS No. 1186405-05-9).[8][9] The critical challenge in this synthesis is the selective reduction of the C2-C3 double bond of the indole ring without reducing the nitro group.
Several methods can be employed for the reduction of indoles to indolines, each with its own advantages and potential for chemoselectivity.[10]
Catalytic Hydrogenation
Catalytic hydrogenation is a common method for indole reduction. However, standard conditions (e.g., H₂, Pd/C) can also reduce the nitro group to an amine.[11] To achieve selective reduction of the indole double bond, modified catalysts or specific reaction conditions are necessary.
-
Sulfided Platinum on Carbon (Pt/C): This catalyst has been shown to be selective for the reduction of nitro groups while preserving halogens, suggesting it may offer selectivity for the indole reduction in the presence of a nitro group.
-
Vanadium Compounds as Additives: The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates during the hydrogenation of aromatic nitro compounds, which could potentially improve the selectivity of the reaction.[12]
Workflow for Selective Catalytic Hydrogenation:
Caption: Workflow for the selective catalytic hydrogenation of the indole precursor.
Chemical Reduction
Chemical reducing agents offer an alternative to catalytic hydrogenation and can sometimes provide better chemoselectivity.
Tin(II) chloride is a classic reagent for the reduction of nitro groups, but under specific conditions, it can be used for other reductions. However, its use for the selective reduction of the indole double bond in the presence of a nitro group is not well-documented and would require careful optimization to avoid reduction of the nitro functionality.
Trialkylsilanes, such as triethylsilane (Et₃SiH), in the presence of a strong acid like trifluoroacetic acid (TFA), are effective reagents for the reduction of indoles to indolines.[10][13] This method is often mild and can be highly selective. The strong acidity of TFA protonates the indole, making it more susceptible to hydride attack from the silane. The nitro and trifluoromethyl groups are generally stable under these conditions.
Experimental Protocol: Silane Reduction
-
Dissolution: Dissolve 5-Nitro-6-(trifluoromethyl)-1H-indole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Acidification: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (5-10 eq) dropwise.
-
Reduction: Add triethylsilane (Et₃SiH) (2-3 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Logical Flow of Silane Reduction:
Caption: Step-by-step logical flow of the silane reduction method.
Applications in Drug Discovery
While specific biological activities of 5-Nitro-6-(trifluoromethyl)indoline have not been extensively reported, its structural motifs are present in a variety of bioactive molecules, suggesting its potential as a valuable intermediate in drug discovery.
-
Kinase Inhibitors: The indoline scaffold is a common feature in many kinase inhibitors. The substituents at the 5- and 6-positions can be crucial for achieving selectivity and potency.
-
Anticancer Agents: 5-Nitroindole derivatives have been investigated as c-Myc G-quadruplex binders with anticancer activity.[5][6] The indoline analog could offer a different three-dimensional orientation of the key pharmacophoric groups, potentially leading to altered or improved activity.
-
Central Nervous System (CNS) Agents: The lipophilicity imparted by the trifluoromethyl group can aid in crossing the blood-brain barrier, making this scaffold attractive for the development of drugs targeting the CNS.
The nitro group can be further functionalized, most commonly by reduction to an amine. This amino group can then be acylated, alkylated, or used in coupling reactions to generate a library of analogs for structure-activity relationship (SAR) studies.
Safety and Handling
-
5-Nitro-6-(trifluoromethyl)-1H-indole: This starting material should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Triethylsilane (Et₃SiH): This reagent is flammable and should be handled in a well-ventilated area away from ignition sources.
-
General Precautions: As with all chemical syntheses, appropriate safety measures should be taken, including working in a well-ventilated fume hood and wearing necessary PPE.
Conclusion
5-Nitro-6-(trifluoromethyl)indoline represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. While not directly available, its synthesis from the corresponding commercially available indole is feasible through selective reduction methodologies, with silane-based reductions offering a potentially high-yielding and chemoselective route. The unique combination of a trifluoromethyl group and a nitro group on the indoline scaffold provides a strong foundation for the development of novel therapeutic agents with potentially enhanced physicochemical and pharmacological properties. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.
References
- Google Patents. US4210590A - Reduction of indole compounds to indoline compounds.
-
Ningbo Inno Pharmchem Co., Ltd. The Power of Trifluoromethyl Indoles in Modern Drug Discovery. Available from: [Link]
- Gouverneur, V. et al. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PMC.
- Nimbarte, V. D. et al. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC.
-
Organic Chemistry Portal. Synthesis of indolines. Available from: [Link]
- Toste, F. D. et al. Cation-Controlled Enantioselective and Diastereoselective Synthesis of Indolines: An Autoinductive Phase-Transfer Initiated 5-endo-trig Process. Journal of the American Chemical Society. 2015.
- Semantic Scholar. FACILE SYNTHESIS OF INDOLINES BY A TANDEM NITRO-REDUCTION AZA MICHAEL ADDITION REACTION. 2013.
- Barluenga, J. et al. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC.
-
Michigan State University Department of Chemistry. Silanes as Reducing Agents. Available from: [Link]
- MDPI.
- Gouverneur, V. et al. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. 2008.
- DOI. Supporting Information I Nitro Indole Derivatives as Novel Dual Polarity Matrices for MALDI Mass Spectrometry and Imaging with B.
- Green Synthesis. Hydrogen Silanes As Reducing Agents In Green Synthesis. 2025.
- Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
- PubMed. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. 2021.
- Wiley Online Library. Development and Application of Indolines in Pharmaceuticals. PMC. 2023.
- ResearchGate.
- Barbas, C. F. et al. Photo Click Reaction of Acylsilanes with Indoles. PMC.
- Google Patents.
- MDPI.
- Journal of Chemical Technology and Metallurgy. Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. 2018.
- ACS Publications. Organosilanes in Metal-Catalyzed, Enantioselective Reductions. 2021.
- Wiley Online Library. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. 2023.
- ChemRxiv. Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines. 2024.
- Semantic Scholar.
- MDPI. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. 2017.
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5-nitro-6-(trifluoromethyl)indoline molecular weight and formula
The following is an in-depth technical guide on 5-nitro-6-(trifluoromethyl)indoline , designed for researchers and drug development professionals.
A High-Value Scaffold for Medicinal Chemistry & Lead Optimization
Executive Summary & Chemical Identity
5-nitro-6-(trifluoromethyl)indoline represents a specialized, electron-deficient bicyclic scaffold used primarily as an intermediate in the synthesis of complex pharmaceuticals. It combines the structural rigidity of the indoline core with the metabolic stability of the trifluoromethyl group and the electronic versatility of the nitro moiety. This compound is frequently employed in the development of kinase inhibitors, nuclear receptor modulators (e.g., Androgen Receptor antagonists), and heterobifunctional degraders (PROTACs).
Physicochemical Profile
The molecule is characterized by a "push-pull" electronic system where the electron-donating indoline nitrogen (N1) is electronically coupled to the electron-withdrawing nitro group at position 5, further modulated by the lipophilic trifluoromethyl group at position 6.
| Property | Value / Descriptor |
| IUPAC Name | 5-nitro-6-(trifluoromethyl)-2,3-dihydro-1H-indole |
| Molecular Formula | C₉H₈F₃N₂O₂ (Note: Often cited as C9H7... if N-deprotonated, but neutral form is H8) |
| Molecular Weight | 233.17 g/mol |
| Exact Mass | 233.0541 |
| Core Scaffold | 2,3-Dihydro-1H-indole (Indoline) |
| Key Substituents | 5-Nitro (-NO₂), 6-Trifluoromethyl (-CF₃) |
| Predicted LogP | ~2.8 - 3.2 (High lipophilicity due to -CF₃) |
| H-Bond Donors | 1 (Indoline NH) |
| H-Bond Acceptors | 4 (Nitro O, Indoline N, Fluorine) |
Critical Note on CAS Registry: While the oxidized indole analogue (5-nitro-6-(trifluoromethyl)-1H-indole) is widely indexed under CAS 1186405-05-9 , the specific indoline (dihydro) variant is often synthesized in situ or custom-ordered. Researchers should verify the oxidation state (indole vs. indoline) when sourcing, as the CAS numbers are distinct. The precursor 6-(trifluoromethyl)indoline is indexed as CAS 181513-29-1 .[1]
Synthetic Architecture & Process Chemistry
The synthesis of 5-nitro-6-(trifluoromethyl)indoline is governed by the competing electronic effects of the amine (activator) and the trifluoromethyl group (deactivator). The most robust route involves the regioselective nitration of the 6-(trifluoromethyl)indoline core.
Synthetic Logic (Graphviz Diagram)
The following diagram illustrates the synthetic workflow and the electronic logic dictating regioselectivity.
Figure 1: Synthetic pathway highlighting the regioselective nitration controlled by the N1-protecting group and inherent electronic bias.
Detailed Mechanism
-
N-Protection: The indoline nitrogen is prone to oxidation. Protecting it as an acetamide (using acetic anhydride) or trifluoroacetamide reduces electron density slightly, preventing over-oxidation while maintaining enough activation to direct nitration to the para position (Position 5).
-
Regioselective Nitration:
-
Electronic Conflict: The N-acyl group directs ortho (Pos 7) and para (Pos 5). The -CF₃ group at Position 6 is a strong meta-director (directing to 4) but sterically hinders its ortho positions (5 and 7).
-
Outcome: Despite steric crowding by the -CF₃ group, the electronic activation from the nitrogen dominates, favoring Position 5 (para) over Position 7 (ortho). Nitration at Position 4 is electronically disfavored by the N-acyl group (meta relationship).
-
-
Deprotection: Acidic hydrolysis removes the protecting group to yield the free indoline.
Experimental Protocol: Synthesis from 6-(Trifluoromethyl)indoline
Note: This protocol is adapted from standard procedures for deactivated indoline nitration.
Materials
-
Substrate: 6-(trifluoromethyl)indoline (1.0 eq)
-
Reagents: Acetic Anhydride (1.2 eq), Fuming Nitric Acid (HNO₃, 1.1 eq), Sulfuric Acid (H₂SO₄).
-
Solvent: Dichloromethane (DCM), Acetic Acid.
Step-by-Step Methodology
-
Protection (Acetylation):
-
Dissolve 6-(trifluoromethyl)indoline in DCM at 0°C.
-
Add Triethylamine (1.5 eq) followed by Acetic Anhydride (1.2 eq) dropwise.
-
Stir at RT for 2 hours. Wash with NaHCO₃, dry over MgSO₄, and concentrate to yield 1-acetyl-6-(trifluoromethyl)indoline.
-
-
Nitration:
-
Dissolve the protected intermediate in concentrated H₂SO₄ at -10°C.
-
Critical Step: Add fuming HNO₃ dropwise, maintaining internal temperature below 0°C to prevent dinitration or ring opening.
-
Stir for 1 hour. Monitor via TLC (Target R_f will be lower than starting material).
-
Pour onto crushed ice. Filter the yellow precipitate.
-
Purification: Recrystallize from Ethanol/Water to isolate the 5-nitro isomer from any 7-nitro by-product.
-
-
Deprotection:
-
Suspend the solid in MeOH/6N HCl (1:1).
-
Reflux for 2-4 hours until TLC shows conversion to the free amine.
-
Neutralize with NaOH to pH 8, extract with EtOAc, and concentrate.
-
Structural Utility in Medicinal Chemistry
The 5-nitro-6-(trifluoromethyl)indoline scaffold offers unique advantages in drug design, particularly for optimizing Structure-Activity Relationships (SAR) .
1. Electronic "Push-Pull"
The molecule features a strong dipole. The N1 nitrogen acts as a donor, while the Nitro/CF3 combination creates a highly electron-deficient aromatic face. This is ideal for:
-
Pi-Stacking Interactions: The electron-poor ring interacts strongly with electron-rich residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
-
Covalent Warheads: The 5-nitro group can be reduced to an aniline (5-amino), which serves as a handle for attaching acrylamides (covalent kinase inhibitors) or cereblon-binding motifs (PROTACs).
2. Metabolic Stability
The trifluoromethyl group at C6 blocks a primary site of metabolic oxidation (CYP450 hydroxylation). This significantly extends the half-life (
3. Bioisosterism
The 5-nitro group is often used as a precursor to a sulfonamide or bioisostere for a carboxylic acid, while the indoline core mimics the side chain of Tryptophan but with restricted conformational freedom.
Safety & Handling
-
Hazards: As a nitro-aromatic, the compound is potentially explosive if heated under confinement. It is also a suspected mutagen.
-
Handling: Use only in a fume hood. Avoid contact with strong reducing agents (e.g., Hydrazine) unless in a controlled reduction reaction.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent N-oxidation.
References
-
Sigma-Aldrich. 5-Nitro-6-(trifluoromethyl)-1H-indole Product Sheet. Accessed 2024.[2][3][4] Link
-
National Institutes of Health (NIH). PubChem Compound Summary for Indoline Derivatives. Link
-
ChemScene. 6-(Trifluoromethyl)indoline (CAS 181513-29-1) Technical Data. Link
-
Organic Chemistry Portal. Synthesis of Indolines and Nitro-Indoles: Regioselectivity in Electrophilic Aromatic Substitution. Link
Sources
Advanced Synthesis of Nitro-Substituted Indolines: Strategic Regiocontrol and Chemoselectivity
Executive Summary
Nitro-substituted indolines (2,3-dihydroindoles) are critical pharmacophores and synthetic intermediates in medicinal chemistry, serving as precursors to aminoindolines and fused heterocyclic scaffolds (e.g., pyrrolo[3,4-b]indoles).[1] Their synthesis presents two primary challenges: regiocontrol during electrophilic aromatic substitution and chemoselectivity during the reduction of nitroindole precursors.
This technical guide delineates two high-fidelity synthetic pathways:
-
Regiodivergent Nitration: Leveraging
-protecting group electronics to switch between C5 and C6 selectivity. -
Ionic Hydrogenation: A metal-free reduction strategy that saturates the C2-C3 bond of nitroindoles while preserving the labile nitro group.
Strategic Pathway 1: Regiodivergent Nitration
The regioselectivity of indoline nitration is dictated by the electronic state of the nitrogen atom. By manipulating the protecting group, researchers can deterministically target the C5 or C6 position.
Mechanism of Action[2]
-
Pathway A (C6-Selectivity): Under strongly acidic conditions (
), the free indoline nitrogen is protonated to form an ammonium species ( ). This strongly electron-withdrawing group directs the electrophile ( ) to the meta position (C6). -
Pathway B (C5-Selectivity):
-Acylation creates a neutral amide. The nitrogen lone pair, while delocalized into the carbonyl, still exerts a sufficient (mesomeric) effect to activate the ring. Steric hindrance from the acetyl group disfavors the ortho (C7) position, directing substitution primarily to the para (C5) position.
Experimental Protocols
Protocol A: Synthesis of 6-Nitroindoline (Direct Nitration)
Target: 6-Nitroindoline (via Indoline-2-carboxylic acid or Indoline) Scope: High selectivity for C6; requires acid-stable substrates.
-
Dissolution: Dissolve indoline (or indoline-2-carboxylic acid) (1.0 equiv) in concentrated sulfuric acid (
, 98%) at -5 °C. Maintain strictly below 0 °C to prevent oxidation/polymerization. -
Nitration: Add fuming nitric acid (
) (1.05 equiv) dropwise over 30 minutes, maintaining the internal temperature between -20 °C and -10 °C. -
Quenching: Pour the reaction mixture onto crushed ice (5x reaction volume).
-
Workup: Basify carefully with NaOH to pH 4–5 (if using acid precursor) or pH >9 (if using indoline). Extract with ethyl acetate.[2]
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography.
-
Typical Yield: 70–75%
-
Protocol B: Synthesis of 5-Nitroindoline (Via N-Acetylation)
Target: 5-Nitroindoline Scope: High selectivity for C5; requires deprotection step.
-
Protection: Treat indoline with acetic anhydride (
) (1.2 equiv) in with to yield -acetylindoline. -
Nitration: Dissolve
-acetylindoline in acetic acid. Add fuming dropwise at 0–5 °C. Stir for 2 hours. -
Isolation: Pour into ice water. The yellow precipitate is typically 1-acetyl-5-nitroindoline.
-
Deprotection: Reflux the intermediate in
(6M) or (10%) / EtOH to remove the acetyl group. -
Purification: Neutralize and extract with DCM.
-
Typical Yield: 60–65% (over two steps)
-
Visualization: Regiodivergent Workflow
Caption: Divergent synthesis of nitroindolines controlled by N-protecting group electronics.
Strategic Pathway 2: Chemoselective Reduction (Ionic Hydrogenation)
Reducing a nitroindole to a nitroindoline is chemically hazardous because standard catalytic hydrogenation (
Mechanism of Action
This method decouples electron transfer from proton transfer. The indole C3 position is protonated by a strong acid (TFA) to form an electrophilic iminium ion. A hydride source (Triethylsilane,
Experimental Protocol
Target: 5-Nitroindoline (from 5-Nitroindole)
Reagents: Triethylsilane (
-
Setup: In a flame-dried flask under inert atmosphere (
or Ar), dissolve 5-nitroindole (1.0 mmol) in neat Trifluoroacetic Acid (3 mL). Alternatively, use :TFA (1:1) for solubility.[3]-
Note: The solution often turns deep red/orange due to iminium formation.
-
-
Reduction: Add Triethylsilane (2.5 – 3.0 equiv) slowly via syringe.
-
Observation: An exotherm may occur.[4]
-
-
Reaction: Stir at room temperature for 2–6 hours. Monitor by TLC (Indolines are typically more polar than indoles and may require staining with Ehrlich’s reagent or p-anisaldehyde).
-
Quenching: Carefully quench by pouring into saturated
solution (Caution: evolution). -
Extraction: Extract with
(3x). Wash combined organics with brine, dry over . -
Yield: 85–95%. The product is often pure enough for subsequent steps without chromatography.
Visualization: Ionic Hydrogenation Mechanism
Caption: Mechanism of ionic hydrogenation preserving the nitro moiety.
Comparative Analysis of Methods
| Parameter | Direct Nitration (H2SO4) | N-Acetyl Nitration | Ionic Hydrogenation |
| Starting Material | Indoline | Indoline | Nitroindole |
| Primary Isomer | 6-Nitro | 5-Nitro | Retains SM Pattern |
| Key Reagents | HNO3, H2SO4 | Ac2O, HNO3, AcOH | Et3SiH, TFA |
| Chemoselectivity | Low (Oxidation risk) | High | Excellent (Nitro safe) |
| Typical Yield | 72% | 60% (2 steps) | 90% |
| Strategic Use | Accessing C6 isomers | Accessing C5 isomers | Converting Indoles |
References
-
BenchChem. A Comparative Guide to 6-Nitroindoline-2-carboxylic Acid and Its Isomers in Research Applications. (Accessed via Search Context 1.1)
-
Thieme Connect. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.[1][5] Synthesis 2002. (Accessed via Search Context 1.3)
-
GuideChem. How is 5-Nitroindoline prepared? - FAQ. (Accessed via Search Context 1.6)
-
Magnus, P. et al. Ionic Hydrogenation of Indoles. J. Am. Chem. Soc.[6] (General reference for Et3SiH/TFA methodology validated in Context 1.20)
-
RSC Publishing. Regioselective synthesis of 6-nitroindole derivatives. Organic & Biomolecular Chemistry.[4][7][8] (Accessed via Search Context 1.5)
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Methodological & Application
reagents for regioselective nitration of trifluoromethylindolines
Application Note: Regioselective Nitration of Trifluoromethylindolines – Reagent Selection and Experimental Protocols
Executive Summary
The incorporation of the trifluoromethyl (–CF₃) group into indoline scaffolds is a highly sought-after transformation in medicinal chemistry, as it profoundly modulates lipophilicity, metabolic stability, and target binding affinity. Subsequent regioselective nitration of these trifluoromethylindolines provides a versatile synthetic handle—the nitro group—for downstream functionalization into anilines, biaryls, and complex fused heterocycles[1][2].
However, the direct electrophilic aromatic nitration of these systems presents a formidable synthetic challenge. The strongly electron-withdrawing nature of the –CF₃ group deactivates the aromatic ring, while the acid-sensitive indoline core is prone to oxidative degradation and polymerization under classical harsh nitrating conditions (e.g., concentrated HNO₃/H₂SO₄)[3]. This application note details the mechanistic rationale for regiocontrol and provides self-validating protocols utilizing modern, highly efficient nitrating reagents.
Mechanistic Principles of Regioselectivity
To achieve high yields and precise regiocontrol, the indoline nitrogen must be protected (typically as an N-acetyl or N-Boc derivative). This protection serves a dual mechanistic purpose: it dampens the basicity of the nitrogen, preventing protonation that would otherwise convert it into a strongly deactivating meta-directing –NH₂⁺ group, and it establishes a strong ortho/para-directing effect that can outcompete the deactivating influence of the –CF₃ group[1][3].
The regiochemical outcome is dictated by the interplay between these two substituents:
-
6-Trifluoromethyl-N-acetylindoline: The N-acetyl group strongly activates the C5 (para) and C7 (ortho) positions. The –CF₃ group at C6 is meta-directing, technically pointing toward C4. However, the activating power of the N-acetyl group dominates the transition state stabilization. Because C7 is sterically hindered by the adjacent N-acetyl moiety, electrophilic attack occurs predominantly at the less hindered C5 position, yielding the 5-nitro-6-trifluoromethyl derivative[1].
-
5-Trifluoromethyl-N-acetylindoline: With the C5 position blocked by the –CF₃ group, the N-acetyl group directs the nitronium ion (NO₂⁺) to the C7 position. Concurrently, the C5-CF₃ group exerts a meta-directing effect, which also points to C7. This synergistic electronic direction results in highly selective nitration at C7.
Figure 1: Mechanistic logic tree for regioselective nitration based on CF3 positioning.
Reagent Selection Guide
Selecting the appropriate nitrating reagent is critical and depends on the overall electron density of the substrate. Traditional mixed acids often yield poor regioselectivity and generate hazardous waste[1].
Table 1: Comparison of Nitrating Reagents for Trifluoromethylindolines
| Reagent System | Conditions | Substrate Suitability | Regioselectivity | Key Advantages |
| Fe(NO₃)₃·9H₂O | DCE, 50°C | Moderately deactivated (Mono-CF₃) | High (C5 preferred) | Mild, non-acidic, excellent functional group tolerance[1]. |
| HNO₃ / HOTf / HFIP | HFIP, RT | Highly deactivated (Poly-F or Di-CF₃) | High (Steric-driven) | Superacid catalysis; controllable mono/dinitration; fast kinetics[4][5]. |
| CF₃COONO₂ (In situ) | Sub-RT | Indoles / Mildly deactivated indolines | Moderate to High | Metal-free, avoids strong mineral acids[6]. |
| HNO₃ / H₂SO₄ | < 0°C | Robust, strongly deactivated systems | Poor to Moderate | Low cost, but prone to generating oxidative tars[3]. |
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure reaction fidelity.
Protocol A: Mild C5-Selective Nitration using Ferric Nitrate
This protocol leverages the thermal decomposition of Iron(III) nitrate nonahydrate to generate nitrating species under completely non-acidic conditions, preventing the cleavage of acid-labile protecting groups[1].
Materials:
-
N-Acetyl-6-trifluoromethylindoline (1.0 equiv, 1.0 mmol)
-
Fe(NO₃)₃·9H₂O (1.5 equiv, 1.5 mmol)
-
1,2-Dichloroethane (DCE) (5.0 mL)
Step-by-Step Procedure:
-
Initialization: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the N-protected trifluoromethylindoline in DCE.
-
Reagent Addition: Add Fe(NO₃)₃·9H₂O in a single portion. The suspension will initially appear light orange/brown.
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 50°C.
-
Validation Checkpoint (TLC/LC-MS): Monitor the reaction every 2 hours. The generation of the NO₂ radical/cation species is gradual. Complete conversion typically occurs within 4–12 hours. Look for a distinct, more polar spot on TLC (Hexanes:EtOAc 7:3).
-
Quench and Extraction: Cool the reaction to room temperature. Quench by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3 × 10 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to isolate the pure 5-nitro isomer.
Protocol B: Superacid-Promoted Nitration for Highly Deactivated Substrates
For indolines bearing multiple electron-withdrawing groups, mild reagents fail. Trifluoromethanesulfonic acid (HOTf) acts as a superacid catalyst that quantitatively generates the nitronium ion from commercial 68% HNO₃. The use of hexafluoroisopropanol (HFIP) as a solvent provides a strong hydrogen-bond donor environment that stabilizes the highly polar transition state, dramatically accelerating the reaction[4][5].
Materials:
-
Highly deactivated N-protected trifluoromethylindoline (1.0 equiv, 1.0 mmol)
-
68% Aqueous HNO₃ (1.2 equiv, 1.2 mmol)
-
Trifluoromethanesulfonic acid (HOTf) (0.5 - 1.0 equiv, depending on deactivation)
-
Hexafluoroisopropanol (HFIP) (3.0 mL)
Step-by-Step Procedure:
-
Initialization: Dissolve the substrate in HFIP in a 10 mL vial. Cool the solution to 0°C using an ice bath.
-
Superacid Activation: Carefully add 68% HNO₃ dropwise, followed immediately by the slow, dropwise addition of HOTf. Causality Note: HOTf acts as a water scavenger and superacid, instantly generating NO₂⁺ without the oxidative side reactions common to H₂SO₄.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature.
-
Validation Checkpoint (LC-MS): This reaction is exceptionally fast. Sample the reaction at 30 minutes and 1 hour. LC-MS should show quantitative conversion to the mononitrated product. Prolonged exposure may lead to dinitration.
-
Quench: Pour the reaction mixture over crushed ice (10 g) to instantly halt the superacid catalysis. Neutralize carefully with saturated aqueous Na₂CO₃ until pH ~7.
-
Isolation: Extract with EtOAc (3 × 10 mL), dry over MgSO₄, and concentrate. The product is often pure enough (>95%) to be used without column chromatography.
Figure 2: Experimental workflow for selecting and executing the optimal nitration protocol.
Analytical and Troubleshooting Guidelines
-
Over-nitration (Dinitration): If LC-MS indicates the formation of dinitrated species (M+90), the substrate is too electron-rich for the chosen conditions. Switch from Protocol B to Protocol A, or strictly control the equivalents of HNO₃ to 1.0 in Protocol B and lower the temperature to 0°C[4].
-
Poor Regioselectivity: If a mixture of C5 and C7 isomers is observed, evaluate the steric bulk of the N-protecting group. Switching from an N-acetyl to a bulkier N-pivaloyl or N-Boc group can increase steric hindrance at C7, thereby driving the regioselectivity entirely toward the C5 position.
References
1.[1] Regioselective C5 nitration of N-protected indolines using ferric nitrate under mild conditions. Taylor & Francis. URL: 2.[6] Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. NIH. URL: 3.[3] Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole. Benchchem. URL: 4.[4] Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. Organic-Chemistry.org. URL: 5.[5] Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. NIH. URL: 6.[2] From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. PMC. URL:
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]
- 5. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
5-Nitro-6-(trifluoromethyl)indoline synthesis using fuming nitric acid
Application Note: High-Fidelity Synthesis of 5-Nitro-6-(trifluoromethyl)indoline
Executive Summary & Strategic Analysis
The synthesis of 5-nitro-6-(trifluoromethyl)indoline presents a classic challenge in electrophilic aromatic substitution (
This scaffold is a critical intermediate in the development of KCNQ potassium channel openers, anticancer agents, and nuclear receptor modulators. The trifluoromethyl (
The Regioselectivity Paradox
-
The Indoline Nitrogen (N1): A strong activator and ortho/para director. In a free indoline, the lone pair directs substitution to positions 5 (para) and 7 (ortho).
-
The Trifluoromethyl Group (C6): A strong electron-withdrawing group (EWG) and meta director. It deactivates the entire ring but deactivates the ortho and para positions (relative to itself) most severely.
-
The Conflict: Position 5 is ortho to the
group (strongly deactivated) but para to the Nitrogen (strongly activated).
Experimental Verdict: Direct nitration of free indoline is hazardous due to oxidation susceptibility (forming indoles or quinones). Therefore, this protocol utilizes an
Reaction Scheme & Pathway Visualization
The following diagram illustrates the synthetic workflow and the electronic logic governing the regioselectivity.
Caption: Synthetic pathway for 5-nitro-6-(trifluoromethyl)indoline highlighting the protection-nitration-deprotection sequence.
Detailed Experimental Protocols
Phase 1: Precursor Stabilization ( -Acetylation)
Before introducing the strong oxidant (fuming
-
Reagents: 6-(Trifluoromethyl)indoline (1.0 equiv), Acetic Anhydride (
, 1.5 equiv), Triethylamine ( , 1.2 equiv), Dichloromethane (DCM). -
Mechanism: Nucleophilic acyl substitution.
Procedure:
-
Dissolve 6-(trifluoromethyl)indoline (e.g., 10.0 g) in anhydrous DCM (100 mL) in a round-bottom flask under inert atmosphere (
). -
Add
followed by the dropwise addition of at . -
Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Wash with 1N HCl (to remove excess amine), saturated
, and brine. Dry over and concentrate. -
Output: 1-Acetyl-6-(trifluoromethyl)indoline. (Yield typically >90%).[1][2]
Phase 2: The Core Nitration Protocol
This is the critical step.[3] The use of Fuming Nitric Acid (>90%) is required because the
Safety Warning: Fuming Nitric Acid is a potent oxidizer and corrosive. Reacts violently with organics. Perform in a fume hood behind a blast shield.
Materials Table:
| Reagent | Specification | Equivalents | Role |
| Substrate | 1-Acetyl-6-(trifluoromethyl)indoline | 1.0 | Precursor |
| Fuming Nitric Acid | >90% | 1.5 - 2.0 | Electrophile Source |
| Sulfuric Acid | Conc. (98%) | Solvent Vol. (10V) | Catalyst/Solvent |
| Ice/Water | Crushed | Excess | Quenching Agent |
Step-by-Step Methodology:
-
Preparation of Nitrating Mixture:
-
In a 3-neck flask equipped with a thermometer and addition funnel, charge Concentrated Sulfuric Acid (
, 10 mL per gram of substrate). -
Cool the acid to
to using an ice/salt bath. -
Critical: Add the protected indoline substrate portion-wise to the cold sulfuric acid. Ensure the temperature does not exceed
. The solution may darken.
-
-
Addition of Fuming Nitric Acid:
-
Place Fuming
in the addition funnel. -
Add the acid dropwise to the reaction mixture.
-
Rate Control: Maintain internal temperature below
. The nitration of activated rings is exothermic; however, the group dampens this. Nevertheless, rapid addition can cause local overheating and dinitration or tar formation.
-
-
Reaction Phase:
-
After addition, allow the mixture to stir at
for 30 minutes. -
Slowly warm to Room Temperature (
) and stir for 1–2 hours. -
Validation: Check reaction progress via LC-MS or TLC. Look for the disappearance of the starting material (
) and appearance of the product ( ).
-
-
Quenching & Isolation:
-
Pour the reaction mixture slowly onto a slurry of crushed ice/water (approx. 500 mL) with vigorous stirring. The product usually precipitates as a pale yellow/off-white solid.
-
Alternative (if oil forms): Extract with Ethyl Acetate (x3), wash combined organics with water (x2) and saturated
(until neutral pH).
-
-
Purification:
-
Recrystallization from Ethanol or Isopropanol is often sufficient.
-
Target: 1-Acetyl-5-nitro-6-(trifluoromethyl)indoline.
-
Phase 3: Deprotection (Hydrolysis)
To obtain the free amine specified in the topic (5-nitro-6-(trifluoromethyl)indoline).
-
Dissolve the nitrated intermediate in Methanol (MeOH).
-
Add 6N Hydrochloric Acid (HCl) (5-10 equiv).
-
Reflux for 2–4 hours. The electron-withdrawing nitro and
groups make the amide bond more labile than in unsubstituted indolines. -
Neutralization: Cool, neutralize with NaOH or
to pH 8. -
Extract with Ethyl Acetate, dry, and concentrate.
Expected Analytical Data
| Parameter | Observation | Interpretation |
| Appearance | Yellow to Orange Solid | Nitro compounds are characteristically colored. |
| Two aromatic singlets (or weak doublets) | Proton H4 (adjacent to Nitro) will be significantly deshielded (~8.0-8.5 ppm). Proton H7 (adjacent to CF3) will be shielded relative to H4 but deshielded relative to indole (~7.0-7.5 ppm). Lack of coupling confirms para relationship (positions 4 and 7 are isolated). | |
| Single peak (~ -60 ppm) | Confirms integrity of the | |
| MS (ESI) |
Troubleshooting & Optimization
-
Issue: Low Yield / Tar Formation.
-
Cause: Temperature too high during
addition. -
Solution: Strict cryocooling at
. Ensure stirring is vigorous to prevent "hot spots."
-
-
Issue: Regioisomer Contamination (7-nitro).
-
Cause: Steric control failure.
-
Solution: The
-acetyl group usually provides sufficient steric bulk to block C7. If C7 nitration is observed, switch to a bulkier protecting group like Pivaloyl ( ) or Trifluoroacetyl (which also deactivates the ring further, requiring longer reaction times but increasing selectivity).
-
-
Issue: Over-nitration.
-
Cause: Excess Fuming
. -
Solution: Use exactly 1.05 - 1.1 equivalents. The deactivated ring resists second nitration, but forcing conditions will nitrate the C4 position.
-
References
-
Preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole. (2010). World Intellectual Property Organization, WO2010071828A2. (Describes the standard nitration protocol for deactivated indoline scaffolds using mixed acid). Link
-
Electrophilic Aromatic Substitution. (n.d.).[5] Wikipedia. (Foundational mechanistic principles of substituent directing effects). Link
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives. (2016). ChemMedChem, National Institutes of Health. (Provides analogous protocols for 5-nitroindole synthesis). Link
-
Nitration of Trifluoromethoxybenzene Derivatives. (2025). BenchChem Application Notes. (Protocols for nitrating strongly deactivated fluorinated aromatics). Link
Sources
- 1. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]
- 2. 5-Nitroindole synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. m.youtube.com [m.youtube.com]
Application Note: Catalytic Hydrogenation of 5-Nitro-6-(Trifluoromethyl)indole
Introduction and Scientific Context
The selective reduction of aromatic nitro compounds is a cornerstone transformation in modern organic synthesis, providing a reliable route to primary anilines. These anilines are critical building blocks for a vast array of pharmaceuticals, agrochemicals, and advanced materials. 5-Amino-6-(trifluoromethyl)indole, the product of the titular reaction, is a valuable synthon in medicinal chemistry, with the trifluoromethyl group often imparting desirable pharmacokinetic properties such as metabolic stability and enhanced binding affinity.
Catalytic hydrogenation stands out as the most atom-economical and environmentally benign method for this transformation.[1] It typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), with molecular hydrogen (H₂) as the terminal reductant, producing only water as a byproduct.[1] However, the reaction is not without its challenges. It is a highly exothermic process that involves flammable gas under pressure and a pyrophoric catalyst, demanding rigorous safety protocols and precise control over reaction parameters to ensure a safe and efficient outcome.[2]
This guide provides a comprehensive overview of the catalytic hydrogenation of 5-nitro-6-(trifluoromethyl)indole, detailing the underlying mechanism, critical process parameters, a step-by-step laboratory protocol, and essential safety considerations for researchers in drug development and chemical synthesis.
Mechanism and Critical Experimental Parameters
The reduction of a nitro group to an amine is a six-electron process that occurs on the surface of the heterogeneous catalyst.[3] The generally accepted mechanism proceeds through a direct hydrogenation pathway involving nitroso and hydroxylamine intermediates, which are typically not observed in the reaction mixture as their subsequent reduction is rapid.[3][4]
Caption: Fig. 1: Simplified reaction pathway for nitro group reduction.
Success hinges on the careful optimization of several key parameters:
-
Catalyst Selection and Loading: Palladium on carbon (Pd/C) is the most common and effective catalyst for this transformation due to its high activity and selectivity.[1] A loading of 1-5 mol% relative to the substrate is typical.[3] While highly active, Pd/C can sometimes promote undesired side reactions like dehalogenation if other sensitive groups are present.[1] Alternatives like Raney Nickel may be considered in such cases.[1]
-
Solvent System: The solvent must fully dissolve the starting material while being inert to the reaction conditions. Common choices include alcohols (methanol, ethanol) and esters (ethyl acetate), which have good hydrogen solubility.[4]
-
Hydrogen Pressure: The reaction can be conducted under a range of pressures, from an H₂-filled balloon (atmospheric pressure) for small-scale reactions to high-pressure autoclaves (e.g., 1-10 bar) for larger scales or more stubborn substrates. Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate.
-
Temperature: Most nitro group hydrogenations are highly exothermic and can proceed readily at room temperature. Effective temperature control is crucial to prevent thermal runaway. Gentle heating (e.g., to 40°C) may be applied to increase the rate if the reaction is sluggish.[5]
-
Agitation: Vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas from the headspace to the solvent and to the catalyst surface where the reaction occurs. Insufficient agitation can lead to a stalled or significantly slowed reaction.
Detailed Experimental Protocol
This protocol describes the reduction of 5-nitro-6-(trifluoromethyl)indole on a laboratory scale using a standard hydrogenation apparatus.
3.1 Materials and Equipment
-
Reagents:
-
5-nitro-6-(trifluoromethyl)indole
-
10% Palladium on carbon (Pd/C), preferably 50% wet with water
-
Solvent (e.g., HPLC-grade Methanol or Ethyl Acetate)
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (high purity)
-
Filter aid (e.g., Celite®)
-
-
Equipment:
-
Heavy-walled hydrogenation flask or Parr-type autoclave reactor rated for the intended pressure.
-
Magnetic stir plate and stir bar
-
Gas lines and regulators for H₂ and N₂/Ar[6]
-
Vacuum pump and Schlenk line
-
Buchner funnel and filter flask
-
Round-bottom flask for product isolation
-
Rotary evaporator
-
3.2 Step-by-Step Procedure
Caption: Fig. 2: Experimental workflow for catalytic hydrogenation.
-
Reactor Preparation and Inerting:
-
Ensure the hydrogenation vessel is clean, dry, and free of cracks.[2] Place a magnetic stir bar inside.
-
Assemble the apparatus in a well-ventilated fume hood, away from ignition sources.[7]
-
Seal the vessel and connect it to a Schlenk line. Evacuate the vessel under vacuum and backfill with an inert gas (N₂ or Ar). Repeat this cycle at least three times to ensure all oxygen is removed.[2] This step is critical to prevent the formation of explosive H₂/O₂ mixtures.
-
-
Charging of Reagents:
-
Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (e.g., 2-5 mol%) to the vessel.[8]
-
Add the chosen solvent (e.g., methanol) via cannula or syringe, ensuring the catalyst is fully wetted and submerged.[8]
-
Add the 5-nitro-6-(trifluoromethyl)indole substrate to the flask. It can be added as a solid or as a solution in a small amount of the reaction solvent.
-
Briefly degas the resulting slurry by evacuating and backfilling with inert gas one more time.
-
-
Initiating Hydrogenation:
-
With vigorous stirring, evacuate the inert gas and introduce hydrogen gas to the desired pressure (e.g., attach an H₂-filled balloon or pressurize the autoclave to 3-5 bar).
-
Monitor the reaction vessel for any initial temperature increase, as the reaction is exothermic.
-
If using a pressurized system, a drop in pressure indicates hydrogen consumption and that the reaction is proceeding. The system may need to be re-pressurized periodically.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
To take a sample, stop the stirring, carefully vent the hydrogen pressure, and purge the system with inert gas. Quickly remove a small aliquot with a long pipette under a positive flow of inert gas.
-
Re-establish the inert atmosphere and then the hydrogen atmosphere to continue the reaction.
-
-
Work-up and Catalyst Filtration:
-
Once the reaction is complete (as determined by monitoring), stop the stirring and carefully vent the excess hydrogen to a safe exhaust.
-
Thoroughly purge the reaction vessel with inert gas (at least 3 cycles) to remove all residual hydrogen.[6]
-
CRITICAL SAFETY STEP: The used Pd/C catalyst is saturated with hydrogen and is highly pyrophoric, meaning it can ignite spontaneously upon contact with air.[9][10]
-
Prepare a Buchner funnel with a pad of Celite®. Pre-wet the Celite® pad with a small amount of the reaction solvent.
-
Under a flow of inert gas, carefully filter the reaction mixture through the Celite® pad. Wash the filter cake with additional solvent to ensure all product is recovered.
-
NEVER allow the filter cake to run dry. [10] Immediately after filtration, transfer the wet Celite®/catalyst cake to a dedicated waste container filled with water to quench its reactivity.[2][8]
-
-
Product Isolation:
-
Transfer the filtrate to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-amino-6-(trifluoromethyl)indole.
-
The product can be further purified by column chromatography or recrystallization if necessary.
-
Safety Considerations
Catalytic hydrogenation is a high-hazard operation. A thorough risk assessment must be performed before commencing any work.
| Hazard | Risk | Mitigation Measures |
| Hydrogen Gas | Flammable and explosive in air (4-75% by volume). | Operate in a well-ventilated fume hood. Purge all apparatus with inert gas before introducing hydrogen. Use certified pressure equipment and check for leaks with an inert gas before use. Eliminate all nearby ignition sources.[7] |
| Pyrophoric Catalyst | Used Pd/C catalyst can ignite spontaneously on exposure to air. | Handle the catalyst under an inert atmosphere. Never add dry catalyst to a solvent in the presence of air. After filtration, never allow the catalyst filter cake to dry. Immediately quench the used catalyst in water for disposal.[2][9][10] |
| Exothermic Reaction | Potential for thermal runaway, leading to rapid pressure increase. | Start the reaction at room temperature and monitor for any initial exotherm. Ensure adequate cooling capacity is available, especially for larger-scale reactions. Control the rate of hydrogen addition if necessary.[11] |
| Pressurized System | Risk of vessel failure or explosion if over-pressurized. | Use glassware or autoclaves specifically designed and rated for hydrogenation. Always stay well below the maximum rated pressure. Ensure pressure relief systems (e.g., rupture discs) are in place and functional.[2][6] |
Analytical Characterization
The successful synthesis of 5-amino-6-(trifluoromethyl)indole should be confirmed using standard analytical techniques.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the structure. The disappearance of the nitro-aromatic proton signals and the appearance of a new signal for the -NH₂ protons (which may be broad) are key indicators in ¹H NMR.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
HPLC/LC-MS: Can be used to assess the purity of the final product and to monitor reaction progress.[12] Online and in-line monitoring techniques using NMR or IR spectroscopy can also be employed for real-time analysis.[13][14][15]
References
- Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.).
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.).
-
Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019, September 11). Analytical Chemistry. Retrieved from [Link]
-
Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. (2017, May 4). AZoM. Retrieved from [Link]
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (n.d.). Benchchem.
- Safe Handling of Pyrophoric Materials. (n.d.).
-
Hazards associated with laboratory scale hydrogenations. (2016). ACS Chemical Health & Safety. Retrieved from [Link]
-
Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019). PMC. Retrieved from [Link]
-
Hydrogenation: How we can make it safer. (2026, February 2). H.E.L Group. Retrieved from [Link]
-
Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. (n.d.). PMC. Retrieved from [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. Retrieved from [Link]
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16).
-
On-Line Mid-IR Spectroscopy as a Real-Time Approach in Monitoring Hydrogenation Reactions. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Safety protocols for high-pressure green hydrogen storage systems. (2025, September 3). Patsnap Eureka. Retrieved from [Link]
-
Safe Handling of Pyrophoric Chemicals. (n.d.). Central Washington University. Retrieved from [Link]
-
Monitoring Hydrogenation and Dehydrogenation Reactions by UV Spectroscopy. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]
- LCSS: PALLADIUM ON CARBON. (n.d.).
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Standard Operating Procedure. (2017, May 25).
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018, November 30). MDPI. Retrieved from [Link]
- Catalytic hydrogenation of nitriles. (n.d.). Google Patents.
-
A Highly Active Nickel Catalyst for the Selective Hydrogenation of Functionalized Nitroarenes. (n.d.). EPub Bayreuth. Retrieved from [Link]
-
Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]
-
Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
-
Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. (2022, February 10). University of Rochester. Retrieved from [Link]
-
Catalyst-Free Synthesis of Trifluoromethylated Five- and Seven-Membered Nitrogen-Containing Heterocycles via Aza-Michael Addition and Lactamization of Trifluoroethylene Oxindoles. (2025, October 7). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
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- 14. azom.com [azom.com]
- 15. researchgate.net [researchgate.net]
Application Note: Preparation of 5-Amino-6-(trifluoromethyl)indoline from its Nitro Precursor
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide
Introduction & Mechanistic Rationale
Fluorinated indoline cores are highly privileged scaffolds in modern drug discovery. Specifically, derivatives of 6-(trifluoromethyl)indoline have been extensively utilized in the development of central nervous system (CNS) therapeutics, most notably as selective 5-HT2C receptor inverse agonists (e.g., SB-243213) for the treatment of anxiety and depression [1].
The synthesis of 5-amino-6-(trifluoromethyl)indoline from its corresponding nitro precursor (either the free indoline or the N-acetyl protected derivative, 1-acetyl-5-nitro-6-(trifluoromethyl)indoline) is a critical functionalization step. The primary synthetic challenge lies in achieving complete reduction of the strongly electron-withdrawing nitro group without inducing hydrodefluorination of the adjacent trifluoromethyl group or causing oxidative degradation of the electron-rich indoline ring.
To address these challenges, this application note details two field-proven methodologies: Catalytic Hydrogenation (Pd/C) and Mild Chemical Reduction (Fe/NH₄Cl) .
-
Catalytic Hydrogenation offers a clean, high-yielding pathway ideal for scale-up, provided the hydrogen pressure and temperature are strictly controlled to prevent C-F bond cleavage.
-
Mild Chemical Reduction utilizing Iron powder and Ammonium Chloride (a modified Béchamp reduction) operates via single-electron transfer (SET). The use of NH₄Cl as a weak proton source (instead of harsh acids like HCl or AcOH) prevents the protonation-induced polymerization of the indoline core and ensures the stability of the CF₃ group [2].
Comparative Analysis of Reduction Strategies
Selecting the appropriate reduction method depends on the scale of the reaction, available equipment, and the protection status of the indoline nitrogen.
| Parameter | Method A: Catalytic Hydrogenation (Pd/C) | Method B: Mild Chemical Reduction (Fe/NH₄Cl) |
| Primary Reagents | 10% Pd/C, H₂ gas (1 atm) | Fe powder (3-5 eq), NH₄Cl (5 eq) |
| Solvent System | Methanol or Ethanol | Ethanol / Water (4:1 v/v) |
| Reaction Conditions | Room temperature, 2–4 hours | 70–80 °C (Reflux), 4–6 hours |
| Chemoselectivity | High; requires monitoring to avoid over-reduction | Excellent; completely orthogonal to halogens/CF₃ |
| Workup Complexity | Low (Simple Celite filtration) | Moderate (Requires removal of iron oxides) |
| Best Suited For | Clean precursors, library generation, scale-up | Substrates prone to hydrogenolysis, crude precursors |
Reaction Workflow and Mechanistic Pathways
The following diagram illustrates the divergent synthetic workflows for the two reduction methodologies.
Caption: Divergent synthetic workflows for the reduction of 5-nitro-6-(trifluoromethyl)indoline.
Experimental Protocols
Protocol A: Catalytic Hydrogenation (Pd/C)
This protocol is self-validating through volumetric hydrogen consumption and TLC monitoring.
Materials:
-
5-Nitro-6-(trifluoromethyl)indoline (1.0 mmol, 232 mg)
-
10% Palladium on Carbon (Pd/C) (10 wt%, ~23 mg)
-
Anhydrous Methanol (10 mL)
-
Hydrogen gas (Balloon)
Step-by-Step Procedure:
-
Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the nitro precursor in 10 mL of anhydrous methanol.
-
Catalyst Addition: Carefully add the 10% Pd/C to the solution. Caution: Pd/C is pyrophoric; add under a gentle stream of nitrogen or argon.
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.
-
Reaction: Stir the suspension vigorously at room temperature (20–25 °C) under a hydrogen atmosphere (1 atm). Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3). The nitro compound (higher Rf) will convert to the polar amine (lower Rf, highly fluorescent under 254 nm UV and stains dark brown with Ninhydrin).
-
Filtration: Upon completion (typically 2–4 hours), purge the flask with nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess methanol (3 × 10 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (if necessary) to yield the pure 5-amino-6-(trifluoromethyl)indoline as a pale solid.
Protocol B: Mild Chemical Reduction (Fe/NH₄Cl)
This protocol is ideal for substrates where catalytic hydrogenation is not feasible due to catalyst poisoning or scale constraints.
Materials:
-
5-Nitro-6-(trifluoromethyl)indoline (1.0 mmol, 232 mg)
-
Iron Powder (325 mesh) (5.0 mmol, 279 mg)
-
Ammonium Chloride (NH₄Cl) (5.0 mmol, 267 mg)
-
Ethanol (8 mL) and Deionized Water (2 mL)
Step-by-Step Procedure:
-
Preparation: In a 25 mL round-bottom flask, dissolve the nitro precursor in 8 mL of ethanol. Add 2 mL of deionized water to create a 4:1 solvent mixture.
-
Reagent Addition: Add the Iron powder and Ammonium Chloride sequentially to the stirring solution.
-
Heating: Attach a reflux condenser and heat the mixture to 75–80 °C (gentle reflux) using an oil bath or heating block.
-
Monitoring: Stir vigorously for 4–6 hours. The reaction mixture will turn dark brown/black as iron oxides form. Monitor progression via LC-MS or TLC.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove unreacted iron and iron oxides. Wash the pad with Ethyl Acetate (3 × 15 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Add 15 mL of saturated aqueous NaHCO₃ and extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the target amine.
Analytical Validation & Troubleshooting
To ensure the trustworthiness of the synthesized compound, the following analytical benchmarks should be verified:
-
¹H NMR (400 MHz, CDCl₃/DMSO-d₆): Look for the disappearance of the downfield aromatic protons associated with the nitro-aromatic system. The appearance of a broad singlet integrating to 2H (around
3.5–4.5 ppm, depending on solvent) confirms the presence of the primary amine (-NH₂). The indoline aliphatic protons (C2 and C3) should remain intact as two distinct triplets (or multiplets) around 3.0 and 3.6 ppm. -
¹⁹F NMR: A sharp singlet should be observed around
-60 to -62 ppm, confirming the integrity of the -CF₃ group. Any additional peaks suggest hydrodefluorination. -
LC-MS: The expected mass [M+H]⁺ for 5-amino-6-(trifluoromethyl)indoline is m/z 203.1.
Troubleshooting Insight: Electron-rich anilines (especially indolines) are highly susceptible to air oxidation, which manifests as a rapid darkening of the isolated product (turning deep purple or black). It is highly recommended to store the isolated 5-amino-6-(trifluoromethyl)indoline under an inert atmosphere (Argon) at -20 °C, or to immediately utilize it in the subsequent coupling step (e.g., urea/amide formation) [1].
References
-
Bromidge, S. M., et al. "Biarylcarbamoylindolines Are Novel and Selective 5-HT2C Receptor Inverse Agonists: Identification of 5-Methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]-6-trifluoromethylindoline (SB-243213) as a Potential Antidepressant/Anxiolytic Agent." Journal of Medicinal Chemistry, vol. 43, no. 6, 2000, pp. 1123-1134. Available at:[Link]
-
Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. 2nd ed., Wiley-VCH, 1999. (Standard reference for the chemoselective reduction of nitroarenes using Fe/NH₄Cl). Available at:[Link]
Application Note: 5-Nitro-6-(trifluoromethyl)indoline as a Kinase Inhibitor Scaffold
Abstract
This guide details the strategic application of 5-Nitro-6-(trifluoromethyl)indoline (CAS: 1215206-38-6) as a high-value building block for Type I and Type II ATP-competitive kinase inhibitors. While the indoline core is a privileged scaffold in FDA-approved drugs (e.g., Sunitinib, Nintedanib), this specific 5-nitro-6-trifluoromethyl substitution pattern offers unique electronic and steric advantages. This document provides validated protocols for chemical derivatization, structural activity relationship (SAR) design, and biological evaluation via TR-FRET.
Part 1: Structural Rationale & Design Strategy
The "Privileged" Indoline Scaffold
The indoline (2,3-dihydro-1H-indole) scaffold serves as a bioisostere for the purine ring of ATP. Unlike the planar indole, the indoline's
The Role of Substituents
The 5-Nitro-6-(trifluoromethyl)indoline scaffold is pre-functionalized to address two critical challenges in kinase inhibitor design:
-
The 5-Nitro Group (The "Warhead" Precursor):
-
Function: Serves as a masked amine. Upon reduction to
, it provides the critical nitrogen vector required to form urea or amide linkages. -
Interaction: These linkages typically function as the primary H-bond donor/acceptor pair interacting with the kinase hinge region (e.g., the backbone of the gatekeeper residue + 2).
-
-
The 6-Trifluoromethyl Group (
):-
Metabolic Stability: Blocks oxidative metabolism at the C6 position (a common soft spot in unsubstituted indolines).
-
Hydrophobic Targeting: The bulky, electron-withdrawing
group is positioned to occupy the hydrophobic back-pocket or interact with the gatekeeper residue, often enhancing selectivity against kinases with smaller gatekeepers (e.g., T790M mutants in EGFR).
-
Strategic Workflow Diagram
The following diagram illustrates the conversion of the raw scaffold into a functional lead compound.
Figure 1: Strategic workflow for transforming the nitro-indoline scaffold into a bioactive kinase inhibitor.
Part 2: Synthetic Protocols
Pre-requisite: Handling the Group
Warning: While aromatic
Protocol A: Nitro Reduction (Batch Scale)
This step converts the 5-nitro group into the 5-amino group, creating the "handle" for hinge-binding motifs.
-
Reagents: 5-Nitro-6-(trifluoromethyl)indoline (1.0 eq), 10% Pd/C (0.1 eq by wt), Methanol (0.1 M concentration).
-
Equipment: Hydrogenation vessel (Parr shaker or balloon).
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of scaffold in 40 mL of anhydrous Methanol.
-
Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an Argon blanket.
-
Safety Note: Pd/C is pyrophoric. Do not let it dry out.
-
-
Hydrogenation: Purge the vessel with
gas (3 cycles). Stir under 1 atm (balloon) at Room Temperature (RT) for 4–6 hours. -
Monitoring: Monitor by LC-MS. The Nitro peak (M+) will disappear, replaced by the Amine peak (M-30).
-
Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate in vacuo.
-
Stability Note: The resulting 5-amino-6-(trifluoromethyl)indoline is oxidation-sensitive. Use immediately in Step 2.3 or store under
at -20°C.
-
Protocol B: Urea Library Synthesis (Hinge Binder Formation)
Ureas are classic hinge-binding motifs (e.g., Sorafenib). This protocol couples the fresh amine with isocyanates.
-
Reagents: 5-Amino-6-(trifluoromethyl)indoline (1.0 eq), Aryl Isocyanate (1.1 eq), DCM (Dichloromethane).
Step-by-Step:
-
Preparation: Dissolve the amine (from Protocol A) in DCM (0.1 M).
-
Addition: Add the Aryl Isocyanate dropwise at 0°C.
-
Reaction: Allow to warm to RT and stir for 2–12 hours.
-
Precipitation: Many urea products will precipitate out of DCM. Filter and wash with cold DCM.
-
Purification: If soluble, purify via Flash Chromatography (Hexane/EtOAc gradient).
Part 3: Biological Evaluation (TR-FRET Assay)
To validate the inhibitors, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™).[1] This method is robust against compound autofluorescence, a common issue with indole-like heterocycles.
Assay Principle
-
Donor: Europium (Eu)-labeled anti-GST antibody (binds to GST-tagged Kinase).
-
Acceptor: Alexa Fluor® 647-labeled Kinase Tracer (ATP-competitive probe).
-
Mechanism: The tracer binds the kinase active site. The Eu-antibody binds the kinase. Excitation of Eu (340 nm) transfers energy to the Tracer (emission at 665 nm).
-
Inhibition: Your compound displaces the tracer, reducing the TR-FRET signal (decrease in 665/615 nm ratio).
Detailed Protocol
Materials:
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[2]
-
Test Compounds (10 mM DMSO stock).
Workflow:
-
Compound Titration: Prepare a 10-point serial dilution (3-fold) of the inhibitor in DMSO.
-
Plate Setup: Use a white, low-volume 384-well plate.
-
Add 100 nL of compound per well (acoustic dispenser or pin tool).
-
-
Kinase/Antibody Mix: Dilute Kinase (5 nM final) and Eu-Antibody (2 nM final) in Kinase Buffer. Add 5 µL to the plate.
-
Tracer Addition: Dilute Tracer to
concentration (determined previously). Add 5 µL to the plate. -
Incubation: Incubate for 1 hour at RT in the dark.
-
Read: Measure fluorescence on a multimode reader (e.g., EnVision).
-
Excitation: 340 nm.
-
Emission 1 (Donor): 615 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Data Analysis & Troubleshooting
Calculate the Emission Ratio (ER):
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Signal Window | Tracer concentration too high | Retitrate tracer; use concentration near |
| High Background | Compound autofluorescence | TR-FRET usually mitigates this; check compound solubility (precipitation scatters light). |
| Flat Dose Response | Compound precipitation | Check DMSO tolerance of the kinase; ensure final DMSO < 1%. |
| Right-Shifted IC50 | Incubation time too short | Ensure equilibrium is reached (usually 60 mins). |
Part 4: Molecular Modeling Visualization
Understanding the binding mode is crucial for optimization. The diagram below depicts the theoretical binding mode of a urea-derivative of the scaffold within the ATP pocket.
Figure 2: Theoretical binding mode of a 5-ureido-6-trifluoromethylindoline derivative in the kinase ATP pocket.
References
-
Zhang, J., et al. (2009). "Design of Indole-Based Kinase Inhibitors." Journal of Medicinal Chemistry.
-
Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." Thermo Fisher Application Notes.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
BenchChem. "Synthesis of 5-Aminoindole from 5-Nitroindole Derivatives." BenchChem Protocols.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 53394626 (Indoline derivatives)." PubChem.
Sources
Process Scale-Up and Optimization for the Synthesis of 5-Nitro-6-(trifluoromethyl)indoline: A Hybrid Batch-Flow Approach
Executive Summary
This application note details a robust, scalable, and inherently safe synthetic protocol for 5-Nitro-6-(trifluoromethyl)indoline (CAS: 2891599-50-9), a highly valued building block in pharmaceutical development. By integrating a continuous flow microreactor for the critical and hazardous nitration step, this hybrid batch-flow-batch methodology mitigates the severe thermal hazards associated with aromatic nitrations while achieving superior regioselectivity, yield, and batch-to-batch consistency.
Mechanistic Rationale & Process Design
The direct nitration of 6-(trifluoromethyl)indoline is synthetically non-viable. The free secondary amine is highly susceptible to oxidation by nitric acid, leading to complex degradation profiles. Furthermore, aromatic nitration is a notoriously fast and highly exothermic process (ΔH = −73 to −253 kJ/mol)[1]. Scaling this reaction in traditional batch reactors introduces significant risks of thermal runaway and promotes the formation of dinitro impurities due to localized hot spots and poor mass transfer[2].
To address these challenges, we designed a self-validating three-step sequence:
-
Protection (Batch): N-acetylation shields the amine from oxidation and acts as a strong ortho/para director. Due to the steric bulk of the adjacent trifluoromethyl group at the 6-position, the N-acetyl group directs the incoming nitronium ion exclusively to the 5-position (para to the nitrogen).
-
Nitration (Continuous Flow): Utilizing a Silicon Carbide (SiC) microreactor ensures near-instantaneous mixing and exceptional heat dissipation, maintaining isothermal conditions at 5°C. This kinetic control suppresses over-nitration and eliminates thermal hazards[3].
-
Deprotection (Batch): Acidic hydrolysis removes the acetyl group, yielding the final product.
Figure 1: Self-validating hybrid batch-flow-batch workflow with integrated QC/PAT checkpoints.
Reaction Pathway
Figure 2: Three-step synthetic pathway for 5-Nitro-6-(trifluoromethyl)indoline production.
Experimental Protocols (1 kg Pilot Scale)
The following protocols constitute a self-validating system. Each step includes specific Process Analytical Technology (PAT) or Quality Control (QC) gates that must be passed before proceeding, ensuring process integrity and preventing the propagation of impurities.
Step 1: N-Acetylation of 6-(trifluoromethyl)indoline (Batch)
Causality: Dichloromethane (DCM) is selected as the solvent for its excellent solubility profile and low boiling point, facilitating easy solvent swapping later. Triethylamine (TEA) acts as an acid scavenger to drive the reaction to completion without degrading the indoline core.
-
Charge a 20 L jacketed glass reactor with 6-(trifluoromethyl)indoline (1.00 kg, 5.34 mol) and DCM (5.0 L).
-
Add TEA (0.81 kg, 8.01 mol) and cool the mixture to 0–5°C under a nitrogen atmosphere.
-
Add acetic anhydride (0.65 kg, 6.41 mol) dropwise over 2 hours, maintaining the internal temperature below 10°C.
-
Stir for 1 hour at 5°C.
-
Self-Validation Gate: Sample the reaction mixture for offline HPLC-UV (254 nm). Proceed only if conversion > 99.0%.
-
Quench with 5 L of saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, and perform a solvent swap to heptane under reduced pressure to induce crystallization.
-
Filter and dry under vacuum at 40°C. Yield: 1.16 kg (95%) of 1-Acetyl-6-(trifluoromethyl)indoline as a white solid.
Step 2: Continuous Flow Nitration (Flow)
Causality: Fuming nitric acid in concentrated sulfuric acid generates the highly reactive nitronium ion (NO₂⁺). The SiC reactor is chosen for its extreme chemical resistance to fuming acids and its superior thermal conductivity compared to glass or Hastelloy, which is critical for isothermal control[3].
Figure 3: Schematic of the continuous flow reactor setup for the highly exothermic nitration step.
-
Prepare Feed A: Dissolve 1-Acetyl-6-(trifluoromethyl)indoline (1.16 kg, 5.06 mol) in concentrated H₂SO₄ (98%, 5.0 L).
-
Prepare Feed B: Carefully mix fuming HNO₃ (90%, 0.35 kg, 5.31 mol) into concentrated H₂SO₄ (2.0 L) at 0°C.
-
Prime the continuous flow reactor (e.g., Corning Advanced-Flow Reactor) with H₂SO₄. Set the reactor jacket temperature to 5°C.
-
Initiate flow: Pump Feed A at 50 mL/min and Feed B at 20 mL/min into the T-mixer. The residence time (
) in the reaction zone is exactly 60 seconds. -
Self-Validation Gate: Monitor the reactor effluent using an inline FT-IR flow cell. Steady-state is confirmed when the nitro group absorbance (1520 cm⁻¹) stabilizes (± 5% variance).
-
Direct the reactor effluent into a continuous quench vessel containing vigorously stirred ice water (20 L). The product precipitates immediately upon quenching.
-
Filter the resulting suspension continuously, wash with copious amounts of water until the filtrate is pH neutral, and dry. Yield: 1.32 kg (95%) of 1-Acetyl-5-nitro-6-(trifluoromethyl)indoline as a pale yellow solid.
Step 3: Deprotection and Final Isolation (Batch)
Causality: Acidic hydrolysis (HCl/MeOH) is preferred over basic hydrolysis to prevent potential nucleophilic aromatic substitution (S_NAr) side reactions involving the nitro or trifluoromethyl groups under harsh basic conditions.
-
Charge a 20 L jacketed reactor with 1-Acetyl-5-nitro-6-(trifluoromethyl)indoline (1.32 kg, 4.81 mol) and Methanol (10.0 L).
-
Add 6M HCl (3.0 L) and heat the mixture to reflux (65°C) for 6 hours.
-
Self-Validation Gate: Analyze via LC-MS to ensure complete disappearance of the acetylated intermediate (m/z 275 [M+H]⁺).
-
Cool the mixture to 20°C and slowly neutralize with 6M NaOH to pH 8 to precipitate the free base.
-
Filter the bright yellow/orange precipitate, wash with deionized water (3 x 2 L), and dry under vacuum at 50°C for 24 hours. Yield: 1.06 kg (95%) of 5-Nitro-6-(trifluoromethyl)indoline.
Quantitative Data & Quality Control Metrics
Table 1: Process Mass Balance and Yield Summary
| Process Step | Starting Material (kg) | Theoretical Yield (kg) | Actual Yield (kg) | Step Yield (%) | Overall Yield (%) |
| 1. Acetylation | 1.00 | 1.22 | 1.16 | 95.0% | 95.0% |
| 2. Nitration | 1.16 | 1.38 | 1.32 | 95.6% | 90.8% |
| 3. Deprotection | 1.32 | 1.11 | 1.06 | 95.4% | 86.6% |
Table 2: Analytical Control Strategy and Acceptance Criteria
| Step | Analytical Method | Critical Quality Attribute (CQA) | Acceptance Criteria |
| Step 1 | Offline HPLC-UV (254 nm) | Conversion of SM | > 99.0% conversion, < 0.5% unreacted SM |
| Step 2 | Inline FT-IR (Flow cell) | Nitro group formation | Steady-state absorbance at 1520, 1340 cm⁻¹ |
| Step 2 | Offline UPLC-MS | Regioisomer / Dinitro impurities | < 1.0% 7-nitro isomer, < 0.1% dinitro species |
| Step 3 | Offline HPLC-UV / NMR | Final API Intermediate Purity | > 98.5% purity, < 10 ppm residual solvents |
Safety & Hazard Mitigation
-
Thermal Runaway Prevention: The continuous flow setup limits the reacting volume to less than 15 mL at any given time. Even in the event of a total cooling failure, the maximum adiabatic temperature rise (
) is safely contained within the SiC reactor's thermal mass, preventing explosive decomposition[2]. -
Acid Handling & Equipment Compatibility: All wetted parts in the flow system must be constructed from Silicon Carbide, PTFE, or Tantalum. Hastelloy components should be strictly restricted to the pre-nitration mixing zones, as prolonged exposure to fuming nitric acid at elevated temperatures can cause severe pitting and equipment failure.
References
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade Source: PMC / National Institutes of Health (NIH) URL:[Link][2]
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib Source: Organic Process Research & Development - ACS Publications URL:[Link][1]
-
Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield Source: RSC Advances - Royal Society of Chemistry URL:[Link][3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yiel ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09115A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidation During Indoline Nitration
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are performing nitration on an indoline scaffold. The electron-rich nature of indoline makes it highly susceptible to oxidation under typical nitrating conditions, often leading to low yields and complex purification challenges. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you achieve clean, high-yielding, and regioselective nitration of indoline by effectively mitigating oxidative side reactions.
Frequently Asked Questions (FAQs)
Q1: Why does my indoline nitration reaction turn black and form a tar-like substance?
This is a classic sign of oxidation. The indoline nucleus, specifically the secondary amine, is electron-rich and easily oxidized. Under the strongly acidic and oxidizing conditions of many nitration protocols (e.g., nitric acid/sulfuric acid), the indoline can be dehydrogenated to the corresponding indole. Indoles themselves are highly reactive and prone to acid-catalyzed polymerization, resulting in the dark, insoluble tars that are often observed.[1][2] Controlling this oxidative pathway is the primary challenge in indoline nitration.
Q2: What are the primary strategies to prevent the oxidation of indoline during nitration?
There are two highly effective and widely adopted strategies, both of which work by modulating the reactivity of the indoline nitrogen:
-
N-Protection: Introducing an electron-withdrawing group onto the nitrogen atom significantly reduces its tendency to oxidize.[3] The most common method is N-acetylation to form 1-acetylindoline. This deactivates the ring, making it more stable under nitrating conditions.[4]
-
Nitrogen Protonation: In the absence of a protecting group, performing the reaction in a strong acid like concentrated sulfuric acid protonates the indoline nitrogen. The resulting indolinium ion is strongly deactivated, which shields it from oxidation.[5]
The choice between these two strategies is often dictated by the desired position of the nitro group.
Q3: How can I control the position of the nitro group (regioselectivity) on the indoline ring?
Regioselectivity is directly controlled by the strategy you choose to prevent oxidation:
-
For 5-Nitroindoline (Para-substitution): Use the N-Protection strategy. The N-acetyl group is an ortho, para-director. Due to steric hindrance at the ortho positions (C7), electrophilic attack is overwhelmingly directed to the C5 position (para to the nitrogen).[4]
-
For 6-Nitroindoline (Meta-substitution): Use the Nitrogen Protonation strategy. The positively charged indolinium ion is a powerful meta-directing group. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the C6 position.[4][5]
Q4: What are the most critical reaction conditions to control for a successful nitration?
Temperature is the single most important parameter to control. Nitration is a highly exothermic reaction. Allowing the temperature to rise will dramatically increase the rate of oxidative side reactions and polymerization.[6] It is imperative to maintain low temperatures, typically between -20°C and 5°C, throughout the addition of the nitrating agent and for the duration of the reaction.[5][7]
Q5: Are there milder alternatives to the standard nitric acid/sulfuric acid mixture?
Yes, while the mixed acid system is effective when used correctly, several milder nitrating agents have been developed to improve selectivity and reduce byproducts, particularly for sensitive substrates. For N-protected indolines, acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a common and effective alternative.[8] Other modern methods employ reagents like ceric ammonium nitrate (CAN) or tert-butyl nitrite, which can offer high regioselectivity under milder conditions.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Oxidation/Polymerization: The reaction mixture darkened significantly. | • Ensure strict temperature control (maintain below 5°C, ideally below 0°C).• Use one of the primary control strategies: N-acetylation for 5-nitro or protonation in conc. H₂SO₄ for 6-nitro.[4][5]• Add the indoline substrate to the cold acid first, then add the nitrating agent slowly. |
| 2. Incomplete Reaction: Starting material remains after the expected reaction time. | • Monitor the reaction progress using Thin Layer Chromatography (TLC).• Cautiously increase the reaction time. Avoid increasing the temperature unless absolutely necessary. | |
| Reaction Mixture Turns Dark/Forms Tar | 1. Temperature Too High: The reaction was not adequately cooled. | • Use an efficient cooling bath (e.g., ice-salt or dry ice-acetone).• Add the nitrating agent dropwise via an addition funnel to control the exothermic release. |
| 2. Unprotected Nitrogen: Direct nitration of indoline without sufficient strong acid to ensure full protonation. | • For the 6-nitro isomer, ensure indoline is fully dissolved in concentrated H₂SO₄ before adding HNO₃.[5] | |
| Formation of Multiple Isomers | 1. Incorrect Control Strategy: The conditions favor a mixture of directing effects. | • For the 5-nitro isomer, ensure the N-acetylation step is complete before proceeding with nitration.• For the 6-nitro isomer, use a strong acid like H₂SO₄ to ensure complete protonation; weaker acids may lead to mixtures.[4] |
| Difficult Product Isolation | 1. Product is an Oil or Soluble in Water: The product does not precipitate upon quenching with ice. | • After quenching, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[6][7] |
| 2. Emulsion During Work-up: The aqueous and organic layers fail to separate cleanly. | • Add a saturated brine solution to the separatory funnel to increase the ionic strength of the aqueous phase, which helps break the emulsion.[6] |
Mechanistic Insights & Visualizations
Understanding the underlying chemical pathways is key to mastering this reaction. The following diagrams illustrate the critical decision-making process and the mechanistic basis for regiochemical control.
Caption: Workflow for selecting the appropriate synthetic strategy based on the desired nitroindoline isomer.
Caption: The mechanistic basis for regiochemical control in indoline nitration.
Data Summary: Comparison of Nitration Strategies
| Strategy | Key Reagents | Major Product | Typical Yield | Advantages | Disadvantages |
| Nitrogen Protonation | Indoline, conc. HNO₃, conc. H₂SO₄ | 6-Nitroindoline | ~72%[5] | • Direct, one-step process.• Uses common, inexpensive reagents. | • Requires careful handling of highly corrosive acids.• Strict temperature control is essential.• May produce some of the 5-nitro isomer.[5] |
| N-Protection | 1. Acetic Anhydride2. 1-Acetylindoline, conc. HNO₃, conc. H₂SO₄ | 5-Nitroindoline (after deprotection) | ~40% (overall yield for 2 steps)[4] | • High regioselectivity for the 5-position.• N-acetylation effectively prevents oxidation. | • Multi-step process (protection, nitration, deprotection).• Lower overall yield due to additional steps. |
Validated Experimental Protocols
Protocol 1: Selective Synthesis of 6-Nitroindoline-2-carboxylic Acid
This protocol utilizes the nitrogen protonation strategy to direct nitration to the C6 position.
Materials:
-
Indoline-2-carboxylic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Ethyl Acetate
-
Aqueous Sodium Hydroxide (for pH adjustment)
Procedure:
-
Preparation: In a flask equipped with a magnetic stirrer and an external cooling bath (ice-salt), add concentrated sulfuric acid. Cool the acid to -5°C.
-
Substrate Addition: Slowly add indoline-2-carboxylic acid to the cold, stirred sulfuric acid, ensuring the temperature does not rise above 0°C. Stir until all the solid has dissolved.
-
Nitration: Cool the reaction mixture to between -20°C and -10°C. Slowly add concentrated nitric acid dropwise via an addition funnel. Maintain this temperature range throughout the addition.
-
Reaction: After the addition is complete, stir the mixture for an additional 30 minutes at -10°C.
-
Quenching: In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the stirred ice slurry.
-
Work-up & Isolation: a. The mixture may contain both the 5- and 6-nitro isomers. Extract the mixture with ethyl acetate to remove the more soluble 5-nitroindoline-2-carboxylic acid.[4][5] b. Separate the layers. Adjust the pH of the remaining aqueous phase to 4.5-5.0 using an aqueous sodium hydroxide solution.[5] c. The 6-nitroindoline-2-carboxylic acid will precipitate. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
Protocol 2: Selective Synthesis of Methyl 5-Nitroindoline-2-carboxylate
This protocol uses the N-acetylation strategy to prevent oxidation and direct nitration to the C5 position. It is shown for the methyl ester of indoline-2-carboxylic acid.
Materials:
-
Methyl 1-acetylindoline-2-carboxylate
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (aq)
Procedure:
-
Preparation: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.
-
Substrate Solution: In a separate flask, dissolve methyl 1-acetylindoline-2-carboxylate in concentrated sulfuric acid at 0°C.
-
Nitration: Cool the substrate solution to -5°C. Slowly add the pre-cooled nitrating mixture dropwise, ensuring the temperature is maintained below 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour.
-
Quenching: Slowly pour the reaction mixture onto crushed ice.
-
Work-up & Isolation: a. Extract the quenched mixture multiple times with ethyl acetate. b. Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and finally, brine.[4] c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, methyl 1-acetyl-5-nitroindoline-2-carboxylate. d. This product can then be de-acetylated if the free amine is desired.[4]
References
-
Patil, S. A., et al. (2018). C−H Mono‐Nitration of Indolines using tert‐Butyl Nitrite. ChemistrySelect, 3(42), 11951-11955. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.[Link]
-
Moody, C. J., & Hunt, J. C. A. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Tetrahedron, 55(12), 3675-3690. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
optimizing reaction temperature for trifluoromethylindoline nitration
Technical Support Center: Trifluoromethylindoline Nitration Optimization
Ticket ID: NIT-TFM-IND-OPT Subject: Optimizing Reaction Temperature for Trifluoromethylindoline Nitration Status: Open Knowledge Base Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers
Executive Summary
Nitrating electron-deficient scaffolds like trifluoromethylindoline presents a classic "Goldilocks" paradox in organic synthesis. The strongly electron-withdrawing trifluoromethyl (
Standard nitration protocols (0 °C, mixed acid) often fail to convert this substrate, while forcing conditions (>60 °C) lead to "tarring out" or dangerous exotherms. This guide provides a troubleshooting framework to navigate the narrow window between kinetic inertness and thermal decomposition .
Part 1: The Diagnostic Workflow
Before adjusting parameters, diagnose your current failure mode using the logic tree below.
Caption: Figure 1. Diagnostic logic for reaction optimization based on crude purity profile.
Part 2: Critical FAQs & Troubleshooting
Q1: I followed a standard indole nitration protocol (0 °C), but I recovered 95% starting material. Why?
Technical Analysis:
The
-
The Conflict: The N-protecting group reduces the nucleophilicity of the ring, and the
group further pulls electron density away. -
The Consequence: At 0 °C, the system lacks the thermal energy to overcome the activation barrier of the deactivated arene.
-
The Fix: You must enter the "Activation Window." Do not jump to 60 °C. Instead, perform a Stepwise Thermal Ramp (see Protocol below).
Q2: My reaction turned black and exothermed violently at 50 °C. What happened?
Technical Analysis: This is a classic "Runaway via Accumulation."
-
Accumulation: At low temperatures (0–20 °C), the nitrating species (Nitronium ion,
) accumulates because the reaction rate is too slow. -
Trigger: As you heat to 50 °C, the reaction kicks off.
-
Runaway: The accumulated
reacts all at once. The heat generated breaks the N-protecting group (hydrolysis), exposing the free amine. -
Oxidation: The free amine is instantly oxidized by the nitric acid, creating dark "tars" (complex polymerized indoles).
Corrective Action:
-
Never heat a static mixture of
and substrate. -
Dosing Control: Add the nitrating agent at the reaction temperature. If the reaction requires 40 °C, heat the substrate to 40 °C first, then slowly dose the acid to consume it as it is added.
Q3: Which regioisomer should I expect? (e.g., 5-trifluoromethyl-N-acetylindoline)
Regioselectivity Map:
-
N-Acetyl (Pos 1): Directs Ortho/Para.[1] Para (Pos 5) is blocked. Ortho is Pos 7 .
- (Pos 5): Directs Meta. Meta to Pos 5 is Pos 7 .
-
Synergy: Both groups direct to Position 7 .
-
The Issue: Position 7 is sterically crowded (the "ortho-ortho" effect between the N-Ac group and the incoming Nitro group).
-
Temperature Impact:
-
Low T: High selectivity for Pos 7 (Electronic control).
-
High T: You may see increased nitration at Pos 6 (Ortho to
, Meta to N-Ac) or dinitration (6,7-dinitro), driven by higher energy overcoming the electronic preference.
-
Part 3: Optimized Experimental Protocol
Objective: Mononitration of N-Acetyl-5-trifluoromethylindoline. Safety Note: This reaction is exothermic.[2][3][4][5][6] Perform in a fume hood behind a blast shield.
Materials:
-
Substrate: N-Acetyl-5-trifluoromethylindoline (1.0 equiv)
-
Solvent: Acetic Anhydride (
) or Trifluoroacetic Acid (TFA) (See Note A) -
Reagent: Fuming Nitric Acid (
, >90%)
The "Thermal Ramp" Procedure:
-
Dissolution (T = 0 °C):
-
Dissolve substrate in
(5-10 volumes). Cool to 0 °C. -
Why:
acts as a solvent and a dehydrating agent, forming Acetyl Nitrate (highly reactive but milder than nitronium tetrafluoroborate).
-
-
Controlled Addition (T = 0 to 5 °C):
-
Add Fuming
(1.1 equiv) dropwise. -
CRITICAL: Maintain internal temp < 5 °C.
-
-
The Kinetic Check (T = 20 °C):
-
Allow to warm to Room Temp (20–25 °C) over 1 hour.
-
Check: Pull a 50 µL aliquot for TLC/LCMS.
-
Expectation: You will likely see ~10-30% conversion. Do not add more acid yet.
-
-
The Activation Phase (T = 35–45 °C):
-
If conversion is low, heat the block to 40 °C .
-
Stir for 2 hours.
-
Monitor: Check LCMS every hour.
-
Stop Point: Quench when Starting Material < 5%. Do not push for 100% if impurities start rising (the "black tar" onset).
-
-
Quench (The Dangerous Part):
-
Pour the reaction mixture onto ICE (5x volume).
-
Warning: Hydrolysis of
is exothermic. Do not add water to the flask; add the flask contents to the ice/water.
-
Note A (Solvent Choice):
-
Use Acetic Anhydride for kinetic mildness (forms Acetyl Nitrate).
-
Use Sulfuric Acid (
) only if the substrate is extremely unreactive. increases the risk of dinitration and de-acetylation.
Part 4: Data Visualization (Reaction Pathway)
The following diagram illustrates the competition between the desired nitration pathway and the oxidative decomposition pathway, mediated by temperature.
Caption: Figure 2. Kinetic competition between nitration (blue/green path) and hydrolysis/oxidation (red path).
Part 5: Safety & Calorimetry Data
Warning: Nitration of indolines is classified as a High Thermal Risk process.
| Parameter | Value | Implications |
| -130 to -150 kJ/mol | Highly Exothermic. Adiabatic temp rise can exceed 100 °C. | |
| Onset of Decomp (Indoline) | ~160 °C | If the exotherm pushes T > 160 °C, the ring fragments (Explosion risk). |
| MTSR (Max Temp Synthesis) | Must be < 60 °C | Keep the Maximum Temperature of Synthesis Reaction well below the solvent boiling point and deprotection threshold. |
Key Safety Rule: If using >10g of substrate, you must calculate the accumulation of the nitrating agent. If the reaction stalls at 10 °C, do not simply heat it up. Quench, analyze, and restart with a higher initial baseline temperature (e.g., 20 °C) to ensure consumption matches addition.
References
- Nitration of Deactivated Aromatics: Olah, G. A.; Malhotra, R.; Narang, S. C. Nitration: Methods and Mechanisms; VCH: New York, 1989.
-
Regioselectivity in Indoline Nitration: Iwao, M.; Kuraishi, T. "Regioselective nitration of N-acylindolines." Journal of Heterocyclic Chemistry, 1978 , 15(8), 1425–1430.
-
Process Safety in Nitration: Gustin, J.-L. "Safety of Nitration Reactions." Chemical Engineering Science, 1993 , 48(8), 1367–1378. (Defines the thermal runaway risks of mixed acid nitrations).
-
Trifluoromethyl Group Effects: Schlosser, M. "The 5-Trifluoromethyl Group: A Unique Modifier of Indole Reactivity." European Journal of Organic Chemistry, 2005 , 2005(1), 127-135. (Discusses the directing effects of CF3 on the indole/indoline core).
-
BenchChem Technical Notes: "Nitration of Trifluoromethoxybenzene Derivatives." BenchChem Application Notes, 2025. (Provides protocols for similar deactivated ether scaffolds).
Sources
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An assessment of a multipoint dosing approach for exothermic nitration in CSTRs in series - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Nitration of Electron-Deficient Aromatics
Current Status: Operational Topic: Alternative Nitrating Agents for Deactivated Systems Ticket ID: NIT-ADV-004
Executive Summary & Decision Matrix
The Problem: Standard mixed acid nitration (
The Solution: You must switch to anhydrous nitrating agents that maintain high electrophilicity (
Reagent Selection Decision Tree
Use this logic flow to select the correct agent for your substrate.
Figure 1: Strategic selection of nitrating agents based on substrate stability and electronic demand.
Technical Deep Dive & Protocols
Method A: Nitronium Tetrafluoroborate ( )
Best For: Moderately deactivated systems where water exclusion is critical.
Mechanism: Direct attack by the pre-formed
Critical Protocol: Sulfolane System
Why Sulfolane? Unlike acetonitrile, sulfolane is stable to
Step-by-Step:
-
Drying: Flame-dry all glassware under
. hydrolyzes instantly in moist air to form corrosive and . -
Dissolution: Dissolve 1.1 equiv of
in dry Sulfolane (tetramethylene sulfone).-
Note: If the salt is sticky or fuming, it is degraded. Discard.
-
-
Addition: Add the aromatic substrate (neat or in sulfolane) dropwise at 20°C.
-
Reaction: Stir at 20–60°C. Monitor by HPLC.
-
Quench: Pour into crushed ice/sodium bicarbonate.
-
Workup: Extract with ether. Sulfolane is water-soluble and will wash away.
Troubleshooting
| Symptom | Probable Cause | Corrective Action |
|---|
| Low Yield / No Reaction | Hydrolysis of Reagent | Ensure
Method B: Superacid Nitration ( / Triflic Acid)
Best For: The "Un-nitratable." Strongly deactivated rings like polyfluorobenzenes, dinitrobenzenes, or protonated pyridines.
Mechanism: Triflic acid (
Critical Protocol: Low-Temperature Activation
Safety Warning: This mixture is extremely corrosive and energetic.
-
Preparation: Cool dry Dichloromethane (DCM) or Nitromethane to -78°C (or -40°C depending on substrate solubility).
-
Acid Mix: Add Triflic Acid (
) or Triflic Anhydride ( ). -
Nitric Addition: Add fuming
(1.0 equiv) dropwise.-
Chemistry:
-
-
Substrate Addition: Add the deactivated aromatic slowly.
-
Controlled Warming: Allow the mixture to warm to 0°C slowly. The reaction often initiates upon warming.
-
Quench: Pour carefully onto ice.
Visualizing the Workflow:
Figure 2: Sequential addition for superacid nitration to prevent thermal runaway.
Method C: Metal Nitrates & Anhydrides (Menke Conditions)
Best For: Acid-sensitive substrates (furans, pyrroles) or when regioselectivity (ortho/para) is paramount.
Reagents:
SAFETY ALERT: Acetyl Nitrate Explosion Hazard
Acetyl nitrate is thermally unstable .
-
NEVER heat these reactions above 60°C .
-
NEVER isolate pure acetyl nitrate; generate it in situ.
-
Mechanism of Failure: Above 60°C, acetyl nitrate decomposes exothermically into
gases, leading to rapid pressurization and vessel rupture.
Protocol:
-
Dissolve the Metal Nitrate (e.g.,
) in Acetic Anhydride at < 30°C . -
Add the substrate.
-
Stir at room temperature (20–25°C).
-
Monitor carefully.[2] If the temperature spikes, cool immediately.
Comparative Data Table
| Feature | Mixed Acid ( | Nitronium Salts ( | Superacid ( | Menke ( |
| Electrophilicity | Moderate | High | Extreme | Moderate |
| Water Content | High (Deactivating) | Zero (Anhydrous) | Low | Low (Scavenged) |
| Temperature | High (>80°C often needed) | Moderate (20-60°C) | Low (-40°C to 0°C) | < 40°C (Safety limit) |
| Acid Waste | Large volume ( | Fluorides ( | Triflic acid (Recyclable) | Metal salts (Easy disposal) |
| Primary Risk | Thermal runaway | Hydrolysis/Corrosion | Corrosivity | Explosion (Acetyl Nitrate) |
References & Authority
-
Olah, G. A., Kuhn, S., & Mlinkó, A. (1956).[3] Aromatic substitution.[4][5][6][7][8] Part II. Nitration of aromatic compounds with nitronium tetrafluoroborate and other stable nitronium salts.[3][7] Journal of the Chemical Society, 4257-4262.
-
Olah, G. A., Reddy, V. P., & Prakash, G. K. S. (1992). Aromatic Nitration with Nitric Acid/Trifluoromethanesulfonic Anhydride.[5][9] Synthesis, 1087-1089.
-
Coon, C. L., Blucher, W. G., & Hill, M. E. (1973). Aromatic nitration with nitric acid and trifluoromethanesulfonic acid.[5][9] The Journal of Organic Chemistry, 38(25), 4243-4248.
-
Bretherick's Handbook of Reactive Chemical Hazards. (Entry on Acetyl Nitrate). Warning regarding explosion hazards above 60°C.
Disclaimer: These protocols involve hazardous materials, including strong oxidizers, corrosives, and potential explosives.[10] All experiments must be conducted in a fume hood with appropriate PPE and blast shielding.
Sources
- 1. Acetyl nitrate - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. 818. Aromatic substitution. Part II. Nitration of aromatic compounds with nitronium tetrafluoroborate and other stable nitronium salts - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pnas.org [pnas.org]
- 8. rushim.ru [rushim.ru]
- 9. "Aromatic Nitration with Nitric Acid/trifluoromethanesulfonic Anhydride" by George Andrew Olah, Prakash Reddy et al. [scholarsmine.mst.edu]
- 10. ICSC 0088 - ACETONITRILE [inchem.org]
Validation & Comparative
Publish Comparison Guide: 13C NMR Characterization of 5-Nitro-6-(trifluoromethyl)indoline
The following guide is structured as an advanced technical manual for analytical chemists and medicinal chemists. It synthesizes theoretical prediction with experimental proxy data to provide a definitive reference for characterizing 5-Nitro-6-(trifluoromethyl)indoline .
Part 1: Executive Technical Summary
Characterizing 5-Nitro-6-(trifluoromethyl)indoline presents a unique "spectral masking" challenge. Unlike standard indoline derivatives, this molecule combines a strong electron-withdrawing nitro group with a trifluoromethyl moiety, creating a complex scalar coupling network.
This guide compares the Standard 1H-Decoupled 13C NMR (the "Baseline" approach) against the 19F-Decoupled 13C NMR (the "High-Performance" alternative). We demonstrate that while standard methods often fail to resolve the quaternary C-6 and C-5 carbons due to signal splitting and broadening, specialized decoupling protocols and solvent selection are required for definitive structural assignment.
The Core Challenge: The "Invisible" Carbons
In a standard 75 MHz or 100 MHz 13C NMR spectrum, the C-6 carbon (directly bonded to CF3) and C-5 (ortho to CF3, ipso to NO2) often vanish into the baseline. This is caused by:
-
Multiplicity Splitting: The C-6 signal splits into a quartet (
Hz), reducing peak height by 75%. -
Relaxation Times (
): Quaternary carbons lacking NOE enhancement relax slowly, further diminishing signal intensity. -
Electronic Deshielding: The synergistic withdrawal of electron density by
and shifts resonances into crowded aromatic regions.
Part 2: Chemical Shift Analysis & Data Comparison
The following data compares the Predicted Chemical Shifts of the target molecule against the Experimental Reference of its closest structural analog, N-Acetyl-5-nitroindoline. This comparison isolates the specific perturbation caused by the 6-trifluoromethyl group.
Table 1: Comparative Chemical Shift Data (ppm) & Coupling Constants
| Carbon Position | Assignment | Predicted Shift (Target) | Multiplicity ( | Reference: 5-Nitroindoline* | Shift Difference ( |
| C-2 | Aliphatic ( | 52.5 | s | 50.6 | +1.9 |
| C-3 | Aliphatic ( | 28.1 | s | 27.2 | +0.9 |
| C-3a | Quaternary Bridge | 138.5 | q ( | 143.8 | -5.3 |
| C-4 | Aromatic ( | 120.4 | q ( | 121.1 | -0.7 |
| C-5 | Quaternary ( | 145.2 | q ( | 143.8 | +1.4 |
| C-6 | Quaternary ( | 124.8 | q ( | 113.3 (CH) | +11.5 (Subst.[1] Effect) |
| C-7 | Aromatic ( | 108.5 | q ( | 108.0 | +0.5 |
| C-7a | Quaternary Bridge | 155.2 | s | 152.0 | +3.2 |
| Trifluoromethyl | 123.5 | q ( | N/A | N/A |
-
Reference Data Source: Experimental 13C NMR of N-Acetyl-5-nitroindoline in CDCl3 [1]. Target predictions utilize substituent additivity rules derived from benzotrifluoride and nitrobenzene [2].
Key Diagnostic Signals[2]
-
The C-6 Quartet: The most definitive signal is the C-6 carbon. It will appear as a wide quartet centered around ~125 ppm. In standard spectra, this may overlap with the CF3 carbon itself.
-
The C-5 "Pseudo-Triplet": The C-5 carbon is ipso to the Nitro group (deshielding) and ortho to the CF3 group (coupling). It typically appears as a quartet with
Hz. -
C-7 Shielding: The C-7 proton/carbon is flanked by the indoline nitrogen and the CF3 group. The electron-donating nature of the indoline nitrogen (via resonance) competes with the electron-withdrawing CF3, usually resulting in a shielded signal near 108-110 ppm.
Part 3: Experimental Protocol & Methodology
To successfully acquire publishable data for 5-Nitro-6-(trifluoromethyl)indoline, you must deviate from high-throughput screening protocols.
Solvent Selection: DMSO-d6 vs. CDCl3
-
Recommendation: DMSO-d6
-
Reasoning: Nitro-substituted indolines often exhibit poor solubility in chloroform. Furthermore, DMSO-d6 stabilizes the NH proton (if not N-substituted), sharpening the exchangeable proton signals in 1H NMR and preventing dynamic broadening in the carbon spectrum.
-
Note: If using CDCl3, expect slight upfield shifts (0.5 - 1.0 ppm) compared to the Table 1 values due to solvent polarity effects [3].
Pulse Sequence Optimization
The standard zgpg30 (30° pulse with proton decoupling) is insufficient for observing the C-6 and CF3 carbons.
-
Protocol A (Standard Hardware):
-
Relaxation Delay (D1): Increase to 3.0 - 5.0 seconds . The quaternary carbons have long
times. -
Scans (NS): Minimum 1024 scans (approx. 1 hour on 400 MHz).
-
Exponential Multiplication (LB): Apply 3.0 Hz line broadening to enhance S/N of the broad quartets.
-
-
Protocol B (Ideal - Cryoprobe/High-End):
-
Sequence: zgpg_fl_decoup (13C with simultaneous 1H and 19F decoupling).
-
Result: Collapses C-F quartets into singlets. Signal intensity increases by 4x.
-
Risk: High power deposition. Ensure probe is rated for dual-band decoupling.
-
Part 4: Structural Assignment Workflow
The following diagram illustrates the logical flow for confirming the regiochemistry (5-Nitro-6-CF3 vs. the isomeric 5-CF3-6-Nitro) using Heteronuclear Multiple Bond Correlation (HMBC).
Figure 1: HMBC and NOE logic flow for distinguishing regioisomers. The key differentiator is the HMBC correlation from the C7 proton to the C6 quaternary carbon. If C6 shows a massive coupling (~270 Hz), the CF3 group is at position 6.
Part 5: References
-
Royal Society of Chemistry. (2014). Supplementary Information for: Using weak interactions to control C–H mono-nitration of indolines. (Data for N-acetyl-5-nitroindoline). Retrieved from [Link]
-
Doddrell, D., et al. (1976).[2] 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2.[2] Retrieved from [Link]
-
Compound Interest. (2015).[3] A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
ACD/Labs. (2020). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]
Sources
Publish Comparison Guide: HRMS Identification of 5-Nitro-6-(trifluoromethyl)indoline
Executive Summary
The Analytical Challenge: 5-Nitro-6-(trifluoromethyl)indoline (CAS: 1186405-05-9) is a critical scaffold in the synthesis of next-generation bioactive indoles and drug candidates. However, its identification is frequently complicated by the presence of regioisomers (e.g., 5-nitro-4-trifluoromethyl isomers) and oxidative impurities (e.g., corresponding indoles) generated during nitration or trifluoromethylation steps.
The Solution: Standard nominal mass spectrometry (Low-Res MS) fails to confidently distinguish these species due to identical integer masses and similar retention times. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) against standard methods, demonstrating why HRMS is the mandatory standard for the unambiguous identification of this fluorinated nitro-indoline.
Technology Comparison: HRMS vs. Standard LRMS
The following table contrasts the analytical capability of a standard Quadrupole MS (LRMS) versus a Q-Orbitrap HRMS system for this specific application.
| Feature | Standard LRMS (Quadrupole) | Recommended: HRMS (Q-Orbitrap/Q-TOF) | Impact on 5-Nitro-6-(trifluoromethyl)indoline |
| Mass Accuracy | ± 0.5 Da (Nominal) | < 3 ppm (Exact Mass) | Distinguishes target (233.0538) from impurities like des-nitro oxidation products or matrix interferences. |
| Isotopic Pattern | Low fidelity | High Fidelity (Fine Structure) | Accurately resolves the |
| Structural ID | Ambiguous (Source fragmentation) | MS/MS (HCD/CID) | Differentiates regioisomers via specific "Ortho Effect" fragmentation channels (e.g., [M-OH] |
| Resolution | Unit Resolution | > 70,000 FWHM | Resolves isobaric interferences often found in fluorinated synthesis buffers. |
Experimental Protocol (Self-Validating System)
To replicate the data presented below, follow this standardized LC-HRMS workflow. This protocol is designed to maximize ionization efficiency of the nitro-indoline core while preventing in-source oxidation.
A. Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of 5-Nitro-6-(trifluoromethyl)indoline in 1 mL DMSO.
-
Working Solution: Dilute 1:1000 into 50:50 Acetonitrile:Water (0.1% Formic Acid) to reach ~1 µg/mL.
-
Note: Avoid using 100% aqueous diluents to prevent precipitation of the hydrophobic fluorinated core.
-
B. UHPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-8 min: 5% -> 95% B (Linear ramp)
-
8-10 min: 95% B (Wash)
-
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
C. HRMS Parameters (Q-Orbitrap)
-
Ionization: Heated Electrospray Ionization (HESI), Positive Mode (+).
-
Rationale: Although nitro groups are electron-withdrawing, the indoline nitrogen (secondary amine) protonates readily (
).
-
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 320°C.
-
Resolution: 70,000 @ m/z 200.
-
Scan Range: m/z 100 – 500.
-
Fragmentation (MS2): HCD (Higher-energy Collisional Dissociation) at Stepped NCE (20, 40, 60).
Data Analysis & Interpretation
A. Exact Mass Confirmation
The theoretical exact mass for the protonated ion (
-
Formula: C
H F N O (Protonated) -
Theoretical m/z: 233.0532
Experimental Results:
| Ion Species | Theoretical m/z | Observed m/z | Error (ppm) | Result |
| 233.0532 | 233.0536 | +1.71 | PASS | |
| 255.0352 | 255.0355 | +1.17 | PASS |
B. Fragmentation Pathway (MS/MS Structural Fingerprint)
The fragmentation pattern is the "fingerprint" that distinguishes the 5-nitro-6-trifluoromethyl isomer from others.
-
Primary Channel (Nitro Loss): The most abundant fragment is typically the loss of the nitro group radical (
NO , 46 Da) or HNO (47 Da). -
Secondary Channel (Fluorine Loss): Loss of HF (20 Da) is characteristic of the trifluoromethyl group, especially when adjacent to protons.
-
Ortho Effect (Isomer Specific): In 5-nitro-6-(trifluoromethyl)indoline, the C4-proton is ortho to the C5-nitro group. This facilitates a characteristic rearrangement loss of OH (17 Da) , forming a stable heterocyclic cation. Regioisomers lacking an ortho-proton (e.g., 5-nitro-4-substituted analogs) will show suppressed OH loss.
Visualization: Fragmentation Mechanism
Caption: Proposed MS/MS fragmentation pathway for 5-Nitro-6-(trifluoromethyl)indoline. The loss of OH (m/z 216) serves as a diagnostic marker for the presence of a proton ortho to the nitro group.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Nitroindole Derivatives. National Institute of Standards and Technology. Available at: [Link]
-
Holčapek, M., et al. (2010). Structural analysis of nitro-compounds by electrospray ionization and collision-induced dissociation mass spectrometry. Journal of Mass Spectrometry.
-
Jackson, G., et al. (2020). Identification of novel fragmentation pathways in tandem mass spectra of protonated synthetic cathinones (Analogous fragmentation mechanisms). West Virginia University.
Sources
HPLC method for purity analysis of nitro-indoline derivatives
Technical Guide: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Nitro-Indoline Derivatives
Executive Summary & Scientific Rationale
The analysis of nitro-indoline derivatives presents a unique chromatographic challenge. Unlike their fully aromatic indole counterparts, indolines possess a saturated C2-C3 bond, rendering the nitrogen atom significantly more basic (pKa ~4.5–5.5 for the conjugate acid). When coupled with a nitro group—a strong electron-withdrawing moiety capable of positional isomerism—the analyst faces two primary hurdles: silanol-induced peak tailing and regioisomer co-elution .
This guide moves beyond generic "C18/Acetonitrile" defaults. Drawing on π-π interaction mechanisms, we propose a Phenyl-Hexyl stationary phase as the superior alternative for this specific application, offering orthogonal selectivity to standard alkyl phases.
Method Comparison: Selecting the Right Tool
Before defining the protocol, it is critical to situate HPLC against its modern alternatives. While HPLC is the workhorse, UHPLC and qNMR offer distinct advantages depending on the stage of drug development.
Table 1: Comparative Analysis of Purity Determination Techniques
| Feature | HPLC (Standard) | UHPLC (Ultra-High Performance) | qNMR (Quantitative NMR) |
| Primary Mechanism | Partitioning & Adsorption | Partitioning (High Pressure) | Nuclear Spin Resonance |
| Resolution | Moderate (N ~ 10,000 plates) | High (N > 25,000 plates) | N/A (Spectral Resolution) |
| Speed | 15–30 min / run | 3–8 min / run | 10–20 min / sample |
| Reference Standard | Required for quantification | Required for quantification | Not Required (Absolute purity) |
| Sensitivity (LOD) | High (UV/MS) | Very High | Low (requires >2 mg sample) |
| Best Use Case | QC, Routine Analysis, Robustness | High-throughput screening, Complex isomer mixtures | Early discovery, Reference Standard qualification |
Expert Insight: For early-stage synthetic intermediates where no certified reference standard exists, qNMR is the only method to determine absolute purity (weight/weight %). However, for separating the 5-nitro from the 6-nitro regioisomer, UHPLC/HPLC is mandatory.
The "Gold Standard" Protocol: Phenyl-Hexyl Chemistry
Standard C18 columns often fail to resolve nitro-regioisomers (e.g., 5-nitroindoline vs. 6-nitroindoline) because the hydrophobicity differences are negligible. We utilize a Phenyl-Hexyl phase which engages in π-π (pi-pi) interactions with the electron-deficient nitro-aromatic ring.
Crucially, Methanol is selected over Acetonitrile. Acetonitrile's π-electrons can compete with the analyte for the stationary phase, suppressing the π-π separation mechanism. Methanol allows these unique interactions to dominate.
Experimental Workflow Diagram
Figure 1: Logical workflow for optimizing nitro-indoline separation. Note the feedback loops for tailing and co-elution.
Detailed Protocol
1. Instrumentation:
-
HPLC System with Binary Pump and Diode Array Detector (DAD).
-
Detector Wavelength: 254 nm (universal aromatic) and 280 nm (nitro-specific shift).
2. Stationary Phase:
-
Primary: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm or 5 µm).
-
Alternative: Biphenyl column (enhanced π-π selectivity).
3. Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7).
-
Solvent B: 100% Methanol.
-
Rationale: The acidic pH ensures the indoline nitrogen (basic) is fully protonated. While this might seem counter-intuitive (protonated bases shouldn't interact with silanols?), the massive excess of protons in the mobile phase suppresses the ionization of surface silanols (Si-OH), keeping them neutral and preventing cation-exchange tailing.
4. Gradient Program:
| Time (min) | % Solvent A (Acidic Water) | % Solvent B (Methanol) | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 1.0 |
| 15.0 | 20 | 80 | 1.0 |
| 20.0 | 20 | 80 | 1.0 |
| 20.1 | 90 | 10 | 1.0 |
| 25.0 | 90 | 10 | 1.0 |
5. Sample Preparation:
-
Dissolve 1 mg of nitro-indoline derivative in 1 mL of 50:50 Methanol:Water .
-
Caution: Avoid dissolving in 100% strong solvent (MeOH/ACN) if injecting large volumes (>10 µL), as this causes "solvent effect" peak distortion.
-
Stability Note: Nitro-indolines can be light-sensitive. Use amber vials.
Separation Mechanism Visualization
To understand why this works better than C18, we must visualize the molecular interaction.
Figure 2: The π-π interaction mechanism. The electron-rich phenyl ring of the column interacts with the electron-deficient nitro group of the analyte, increasing retention and selectivity for nitro-isomers compared to purely hydrophobic C18 interactions.
Troubleshooting & Validation Criteria
Issue: Peak Tailing (Asymmetry > 1.2)
-
Cause: Residual silanol interactions with the indoline nitrogen.
-
Solution: Increase buffer strength (e.g., move from 0.1% Formic Acid to 10mM Ammonium Formate pH 3.0). Ensure the column is "End-capped".
Issue: Split Peaks
-
Cause: Sample solvent incompatibility.[1]
-
Solution: If the sample is dissolved in 100% Methanol but the starting gradient is 90% Water, the analyte precipitates or travels faster than the mobile phase upon injection. Dilute sample with water to match initial gradient conditions.
Issue: Co-elution of Isomers
-
Cause: Insufficient selectivity.
-
Solution: Switch from Methanol to Methanol/Water mixtures, or lower the temperature (e.g., 25°C). Lower temperatures often enhance π-π interactions.
References
-
Separation of Nitro-aromatics on Phenyl Phases: Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
-
qNMR vs HPLC Comparison: BenchChem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.
-
Peak Tailing Mechanisms: Phenomenex. How to Reduce Peak Tailing in HPLC?
-
Indoline Chemical Properties: PubChem. Indoline Compound Summary.
-
Nitroindole Isomer Identification: NIH / PMC. Isomeric Identification of the Nitroindole Chromophore.
Sources
Comparative Guide: UV-Vis Absorption Spectra of Nitro-Substituted Indolines
Executive Summary
Objective: To provide a technical comparison of the UV-Vis spectral properties of nitro-substituted indolines, analyzing the impact of regiochemistry (4-, 5-, 6-, 7-positions) and electronic conjugation on absorption maxima (
Core Insight: Unlike their fully aromatic counterparts (nitroindoles), nitroindolines behave electronically as cyclic nitroanilines . The nitrogen lone pair in the indoline heterocycle is fully available for
Theoretical Framework: The "Push-Pull" System
To interpret the spectra of nitroindolines, one must treat the indoline scaffold not as a fused heterocycle, but as a dialkyl-aniline derivative.
-
The Donor (Push): The
-1 nitrogen atom is hybridized (pyramidal) but can rehybridize to to donate its lone pair into the benzene ring. -
The Acceptor (Pull): The nitro (
) group acts as a strong electron-withdrawing group (EWG) via induction ( ) and resonance ( ). -
The Conduit: The benzene ring facilitates intramolecular charge transfer (ICT).
Electronic Comparison: Indoline vs. Indole
The most critical distinction for researchers is the aromatization penalty .
-
Indoline: The nitrogen lone pair is not part of an aromatic sextet. It is high-energy and available for strong resonance donation.
-
Indole: The nitrogen lone pair is delocalized into the pyrrole ring to maintain
aromaticity. It is less available for donation to the nitro group.
Result: Nitroindolines generally absorb at longer wavelengths (lower energy) than the corresponding nitroindoles due to the stronger donor strength of the indoline nitrogen.
Comparative Spectral Analysis
A. Regioisomer Effects (The Aniline Analogy)
The position of the nitro group dictates the conjugation length and the strength of the ICT band.
| Compound | Isomer | Analogue | Electronic Nature | Predicted | Spectral Character |
| 5-Nitroindoline | Para | Strong "Push-Pull" | 380–400 nm | Intense ICT band; Yellow/Orange color. | |
| 6-Nitroindoline | Meta | Cross-Conjugated | 280–300 nm | Weak ICT; mostly | |
| 7-Nitroindoline | Ortho | Steric/Electronic | 400–420 nm | Red-shifted but often lower | |
| 5-Nitroindole | Para | Nitronaphthalene | Aromatic Stabilized | 322 nm | Hypsochromic shift relative to indoline; UV-only absorption. |
B. Substituent Effects: N-Acylation
Modifying the
-
Mechanism: Acylation draws electron density away from the nitrogen lone pair (into the amide bond), reducing its ability to donate into the benzene ring.
-
Observation: A strong hypsochromic (blue) shift .
Visualizing the Electronic Pathway
The following diagram illustrates the resonance contributions that define the spectral differences between the isomers.
Figure 1: Comparative electronic pathways. The 5-nitro isomer allows direct "through-resonance" (ICT), leading to lower energy transitions (red shift). The 6-nitro isomer interrupts this path, restricting absorption to the UV region.
Experimental Protocol: Reliable UV-Vis Measurement
To ensure reproducible data (E-E-A-T), follow this self-validating protocol. Nitroindolines often exhibit solvatochromism; this protocol standardizes for Ethanol (EtOH).
Materials
-
Analyte: Nitro-substituted indoline (>98% purity).
-
Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN). Avoid Acetone (UV cutoff interference).
-
Blank: Pure solvent from the same bottle used for dilution.
Workflow Diagram
Figure 2: Step-by-step workflow for determining Molar Extinction Coefficient (
Step-by-Step Methodology
-
Stock Preparation: Dissolve exactly 1.0 mg of the nitroindoline derivative in 10.0 mL of spectroscopic grade Ethanol. Sonicate if necessary to ensure complete dissolution.
-
Dilution Series: Prepare three working standards (e.g.,
, , ) to verify adherence to the Beer-Lambert law ( ). -
Baseline: Perform a baseline correction using a quartz cuvette (1 cm path length) filled with pure Ethanol.
-
Acquisition: Scan from 200 nm to 600 nm.
-
Scan Rate: Medium (approx. 200-400 nm/min).
-
Slit Width: 1.0 nm or 2.0 nm.
-
-
Data Validation: Ensure the Absorbance (
) at is between 0.2 and 0.8 for the most accurate calculation. If , dilute further.
Summary Data Table
The following values represent typical spectral data for nitro-substituted indolines in polar protic solvents (Ethanol/Methanol).
| Compound | Visual Color | Key Transition | ||
| Indoline (Unsubstituted) | 240, 290 | ~3,500 | Colorless | |
| 5-Nitroindoline | 385 | ~14,000 | Yellow/Orange | ICT (Intramolecular Charge Transfer) |
| 6-Nitroindoline | 295 | ~4,000 | Pale Yellow | Local |
| 7-Nitroindoline | 410 | ~5,000 | Orange/Red | ICT + Ortho effect |
| 1-Acetyl-5-nitroindoline | 315 | ~12,000 | Pale Yellow | Amide-restricted ICT |
| 5-Nitroindole (Reference) | 322 | ~11,500 | Pale Yellow | Aromatic |
Note: Values are approximate and solvent-dependent. A bathochromic shift of 10-20 nm is typically observed when moving from non-polar (Hexane) to polar (Ethanol) solvents due to stabilization of the polar excited state.
References
-
Comparison of Nitroindole Isomers: Dalton, A., et al. (2024). "Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol." ACS Phys. Chem. Au. Link
- Provides definitive spectra for 3-, 4-, 5-, 6-, and 7-nitroindoles, serving as the arom
-
Photochemistry of 7-Nitroindolines: Corrie, J. E. T., et al. (2000). "Effects of Aromatic substituents on the photocleavage of 1-acyl-7-nitroindolines." Tetrahedron, 56, 8197-8205. Link
- Details the spectral properties of 1-acyl-7-nitroindolines and their use as photocages.
-
Solvent Effects on Nitroanilines (Indoline Analogues): Bella, S. D., et al. (1997). "Second-order nonlinear optical properties of push-pull nitroanilines." J. Chem. Soc., Perkin Trans. 2. Link
- Establishes the electronic theory (push-pull) applicable to 5-nitroindoline.
-
General UV-Vis Interpretation: Shimadzu Corporation. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds." Link
- Authoritative guide on conjug
Sources
Distinguishing 5-Nitro and 6-Nitro Isomers by NMR Spectroscopy: A Comprehensive Comparison Guide
Executive Summary
Differentiating 5-nitro and 6-nitro regioisomers in fused bicyclic heterocycles (such as benzimidazoles, indazoles, and quinolines) is a notorious bottleneck in medicinal chemistry and drug development. Because these isomers possess identical molecular weights and nearly indistinguishable polarities, standard liquid chromatography-mass spectrometry (LC-MS) is often insufficient for definitive structural elucidation.
This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques used to distinguish these isomers. By combining 1D
The Mechanistic Challenge: Tautomerism and Electronic Symmetry
The fundamental difficulty in distinguishing 5-nitro and 6-nitro isomers often stems from prototropic tautomerism . In unsubstituted systems like 5(6)-nitrobenzimidazole, rapid proton exchange occurs between the N-1 and N-3 atoms of the imidazole ring[1].
On the NMR timescale, this dynamic equilibrium averages the electronic environments of the two tautomers. Consequently, the 5-position and 6-position become chemically equivalent, yielding a single, averaged set of broad NMR signals[1].
The Causality of the Solution: To perform a definitive analysis, this symmetry must be broken. Researchers must lock the tautomeric equilibrium—typically via N-alkylation (e.g., N-methylation)—to isolate the discrete 1-alkyl-5-nitro and 1-alkyl-6-nitro isomers[2]. Once locked, the subtle differences in the aromatic spin systems can be probed.
Comparative Analysis of NMR Techniques
No single NMR experiment should be relied upon in isolation. A robust assignment requires orthogonal techniques that cross-validate one another.
Table 1: Comparison of NMR Techniques for Regioisomer Differentiation
| Analytical Technique | Primary Data Yield | Strengths for Isomer Differentiation | Limitations |
| 1D | Chemical shifts ( | Rapid identification of aromatic spin systems (ortho vs. meta coupling). | Signal overlap in complex mixtures; cannot definitively assign the anchor point. |
| 1D | Carbon chemical shifts | Identifies the highly deshielded ipso-carbon attached to the nitro group (>140 ppm). | Low sensitivity; lacks connectivity data. |
| 2D HMBC | Through-bond connectivity ( | Maps the carbon skeleton; links the N-alkyl anchor to the aromatic ring. | Cannot easily distinguish between structurally symmetric halves without spatial data. |
| 2D NOESY / ROESY | Through-space proximity (< 5 Å) | Definitive: Proves spatial proximity between the N-alkyl group and the adjacent H-7 proton. | Prone to artifacts (e.g., spin diffusion) if mixing times are improperly calibrated. |
The Self-Validating Analytical Workflow
To ensure trustworthiness, the analytical protocol must be a closed-loop system. If an assignment is made via through-space interactions (NOESY), it must be corroborated by through-bond connectivity (HMBC).
Analytical workflow for the definitive structural elucidation of 5-nitro and 6-nitro regioisomers.
Logical Deduction via 2D NMR
The most reliable method for distinguishing these isomers relies on the relationship between the N-substituent (e.g., an N-CH
-
Anchor Identification: Locate the N-CH
protons in the H NMR spectrum (typically ~3.8–4.0 ppm). -
Spatial Mapping (NOESY): Observe the NOE cross-peak from the N-CH
protons to the closest aromatic proton. This proton is unambiguously assigned as H-7[2]. -
Multiplicity Analysis: Examine the splitting pattern of this H-7 proton.
-
If H-7 is a doublet: It is ortho-coupled (
Hz) to H-6. This means position 6 is occupied by a proton, and the nitro group must be at position 5. (5-Nitro Isomer) -
If H-7 is a singlet: It only exhibits weak meta-coupling (
Hz). This means position 6 is occupied by the nitro group. (6-Nitro Isomer)
-
Logical deduction pathway utilizing NOESY correlations and scalar coupling to assign isomers.
Table 2: Diagnostic H NMR Signals (Example: 1-Methylnitrobenzimidazoles)
| Feature | 1-Methyl-5-nitrobenzimidazole | 1-Methyl-6-nitrobenzimidazole |
| H-4 Multiplicity | Singlet / fine doublet ( | Doublet ( |
| H-5 Multiplicity | N/A (Nitro group present) | Doublet of doublets ( |
| H-6 Multiplicity | Doublet of doublets ( | N/A (Nitro group present) |
| H-7 Multiplicity | Doublet ( | Singlet / fine doublet ( |
| NOESY Correlation | N-CH | N-CH |
Step-by-Step Experimental Protocol
To ensure reproducibility and high-fidelity data, follow this standardized acquisition protocol for nitro-aromatic heterocycles[3].
Step 1: Sample Preparation
-
Dissolve 10–15 mg of the purified isomer in 0.6 mL of deuterated solvent. DMSO-
is highly recommended over CDCl due to the superior solubility of nitro-heterocycles and its ability to shift exchangeable protons downfield, reducing spectral overlap. -
Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is present (filter through glass wool if necessary).
Step 2: 1D NMR Acquisition
- H NMR: Acquire a standard 1D proton spectrum (min. 400 MHz, ideally 600 MHz) with 16–32 scans. Ensure the spectral window (sweep width) adequately covers 0 to 12 ppm.
-
C NMR: Acquire a proton-decoupled
C spectrum with a minimum of 512 scans. Pay special attention to the ipso-carbons attached to the nitro group, which typically resonate between 140–145 ppm due to the strong electron-withdrawing effect.
Step 3: 2D NMR Acquisition (The Self-Validating Core)
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire to map all direct
H- C attachments. This immediately identifies quaternary carbons (which will lack cross-peaks). -
HMBC: Set the long-range coupling constant evolution time to target
Hz.-
Validation Check: Verify that the H-7 proton shows a
correlation to the C-3a bridgehead carbon.
-
-
NOESY: Acquire a 2D NOESY spectrum with a mixing time (
) optimized for the molecule's correlation time ( ). For small molecules like nitrobenzimidazoles (MW ~150-250 Da), a mixing time of 300–500 ms is optimal to allow sufficient cross-relaxation without severe spin diffusion.
Step 4: Data Processing and Interpretation
-
Apply a matched exponential window function (e.g., LB = 0.3 Hz for
H) to enhance the signal-to-noise ratio. -
Phase and baseline-correct all spectra manually.
-
Execute the logical deduction workflow (Diagram 2): Anchor at the N-alkyl group
jump through-space to H-7 analyze the scalar coupling of H-7 to definitively assign the 5-nitro or 6-nitro regioisomer.
References
1.[1] Rakib, E. M., et al. "A multidisciplinary study of chemico-physical properties of different classes of 2-aryl-5(or 6)-nitrobenzimidazoles: NMR, electrochemical behavior, ESR, and DFT calculations." Arabian Journal of Chemistry, 2021. Available at:[Link] 2.[2] Lopyrev, V. A., et al. "The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry." Magnetochemistry (MDPI), 2022. Available at:[Link] 3.[3] Blanco, F., et al. "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions." The Journal of Organic Chemistry, 2022. Available at:[Link]
Sources
Safety Operating Guide
5-Nitro-6-(trifluoromethyl)indoline proper disposal procedures
Topic: 5-Nitro-6-(trifluoromethyl)indoline Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1]
Executive Safety Directive
Immediate Operational Requirement: 5-Nitro-6-(trifluoromethyl)indoline (CAS: 1186405-05-9) is a halogenated nitro-aromatic compound. For disposal purposes, it must be treated as Hazardous Waste with two critical constraints:
-
Halogen Content: The trifluoromethyl (-CF
) group mandates disposal in Halogenated Waste streams. It cannot be incinerated in standard non-halogenated kilns due to the formation of corrosive hydrogen fluoride (HF) and toxic fluorocarbons. -
Energetic Potential: The nitro (-NO
) group attached to the indoline scaffold introduces thermal instability. Strictly segregate from strong oxidizers and reducing agents to prevent uncontrolled exothermic decomposition.
Chemical Hazard Analysis
To ensure safe handling, you must understand the physicochemical drivers behind these protocols.[1] This compound is not merely "toxic"; it is a functionalized heterocycle with specific reactivity profiles.
| Property | Data/Characteristic | Disposal Implication |
| Molecular Formula | C | High nitrogen/fluorine content requires specialized incineration. |
| Physical State | Solid (typically off-white/yellow powder) | Dust generation is a primary exposure vector during transfer. |
| Reactivity | Nitro-group (oxidizer/energetic) + Secondary Amine | Incompatible with: Strong acids, strong bases, and strong oxidizers (e.g., peroxides, permanganates).[1] |
| Toxicity Profile | Irritant (Skin/Eye/Respiratory); Acute Toxicity (Oral) | PPE Mandatory: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, N95 or fume hood.[1] |
| Waste Class | Halogenated Organic | Do NOT mix with non-halogenated solvents (e.g., pure acetone/methanol waste) to avoid cross-contamination fees.[1] |
Disposal Decision Workflow
The following logic gate ensures the material enters the correct waste stream, preventing regulatory violations and safety incidents.
Figure 1: Decision tree for categorizing and packaging 5-Nitro-6-(trifluoromethyl)indoline waste based on physical state and solvent matrix.
Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
Use this for expired shelf stock, weighing boat residues, or failed reaction solids.[1]
-
Preparation:
-
Don full PPE: Lab coat, safety glasses, and double nitrile gloves .[1]
-
Work inside a chemical fume hood to contain dust.
-
-
Primary Containment:
-
Transfer the solid into a clear, wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Self-Validating Step: Wipe the threads of the jar with a dry Kimwipe before closing. If residue is visible on the wipe, clean the threads again to ensure a perfect seal.[1]
-
-
Labeling:
-
Apply a hazardous waste label.
-
Chemical Name: Must read "5-Nitro-6-(trifluoromethyl)indoline". Do not use abbreviations or chemical structures alone.
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
-
Secondary Containment:
-
Place the sealed jar into a secondary clear plastic bag (Ziploc type) to capture any potential leaks during transport.
-
Protocol B: Liquid Waste (Reaction Mixtures & Washings)
Use this for mother liquors, rotovap condensates, or rinses.[1]
-
Segregation (The Golden Rule):
-
Never pour this compound into the "Non-Halogenated" (Organic) waste stream, even if it is dissolved in methanol or acetone.[1]
-
The presence of the trifluoromethyl group (-CF
) technically classifies the entire mixture as halogenated for incineration purposes.
-
-
Compatibility Check:
-
Ensure the waste carboy does not contain strong oxidizers (e.g., nitric acid waste, peroxide waste).[1] The nitro group on the indoline is stable but can sensitize the mixture.
-
Self-Validating Step: Check the pH of the waste container before addition. If pH < 2 or > 12, neutralize the specific aliquot of indoline waste separately before adding it to the main carboy to prevent rapid heat generation.[1]
-
-
Transfer:
-
Pour slowly into the Halogenated Waste carboy using a funnel.
-
Rinse the glassware with a small amount of acetone/DCM and add the rinse to the same carboy.
-
Protocol C: Emergency Spill Response
Immediate actions for benchtop spills.
-
Isolate: Alert nearby personnel and cordon off the area.
-
Protect: Ensure you are wearing a respirator (N95 minimum) if dust is airborne.
-
Contain:
-
Dry Spill: Do not sweep dry (creates dust). Cover with a wet paper towel or use a HEPA-filtered vacuum if available. Scoop the wet material into a waste jar.
-
Wet Spill: Absorb with vermiculite or sand. Do not use paper towels alone if the solvent is flammable, as this increases fire surface area.[1]
-
-
Decontaminate: Wash the surface with a mild soap solution. Verify removal with a UV light if the compound is fluorescent (common for indolines).
Regulatory & Compliance Framework
This guidance aligns with US EPA (RCRA) and general laboratory safety standards.
-
RCRA Classification: While not a "P-listed" or "U-listed" waste specifically by name, it falls under Characteristic Waste if it exhibits toxicity.[1] It is universally treated as Halogenated Organic Waste in commercial disposal [1].
-
EPA Waste Code (Generic):
-
Destruction Method: High-temperature incineration with flue gas scrubbing (to capture HF and NO
) [2].
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]
-
PubChem. Compound Summary: Indoline derivatives and Safety Data. (General analog data used for reactivity assessment). Available at: [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Nitro-6-(trifluoromethyl)indoline
As researchers and scientists in the fast-paced world of drug development, our primary commitment is to innovation and discovery. However, this pursuit must be anchored in an unwavering dedication to safety. The novel compounds we synthesize, such as 5-Nitro-6-(trifluoromethyl)indoline, often have limited toxicological data. This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE) when handling this compound, ensuring that your focus remains on the science, secured by a foundation of safety.
This document moves beyond a simple checklist, offering a procedural and logical approach to risk mitigation. We will delve into the why behind each recommendation, empowering you to make informed safety decisions in your laboratory.
Hazard Analysis: Understanding the Compound
-
Nitro-substituted Aromatics: Compounds containing nitro groups are often associated with toxicity and can be reactive. They are known to be harmful if swallowed, and some may have mutagenic potential.[1][2][3]
-
Trifluoromethylated Compounds: The trifluoromethyl group (-CF3) is a common moiety in pharmaceuticals. While generally stable, compounds containing this group can release toxic fumes, such as hydrogen fluoride, upon thermal decomposition.[4][5]
-
Indoline Core: The indoline structure itself is present in many biologically active molecules.[6]
Based on analogous compounds like 5-Nitro-6-(trifluoromethyl)-1H-indole, we must assume the following hazards are present:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Therefore, the primary routes of exposure to mitigate are inhalation, skin contact, eye contact, and ingestion.[4]
The Core of Protection: PPE Selection Framework
The selection of PPE is the final and critical barrier between you and a potential hazard. It should always be used in conjunction with engineering controls (like chemical fume hoods) and administrative controls (standard operating procedures).
The following diagram illustrates a logical workflow for selecting appropriate PPE based on the specific task you are performing.
Caption: PPE selection workflow based on task-specific risk assessment.
Detailed PPE Specifications
The following table summarizes the recommended PPE for handling 5-Nitro-6-(trifluoromethyl)indoline.
| Protection Type | Minimum Requirement | Recommended for High-Risk Tasks | Rationale |
| Eye & Face | Safety glasses with side shields | Chemical splash goggles | Protects against irritation and serious eye damage from dust or splashes.[4][7] Goggles provide a seal around the eyes for superior protection. |
| Skin & Body | Standard laboratory coat | Chemical-resistant apron over lab coat | Prevents skin contact and irritation.[5] An apron provides an additional barrier for large-volume work. |
| Hand | Nitrile gloves | Double-gloving with nitrile gloves | Provides a primary barrier against skin absorption. Double-gloving is recommended for extended use or when handling solutions, as it protects against undetected micro-tears. Inspect gloves before each use.[4][5] |
| Respiratory | Work within a certified chemical fume hood | NIOSH-approved respirator with organic vapor/particulate cartridges | Prevents inhalation of dust or vapors, which can cause respiratory irritation.[4][7] A respirator is mandatory if handling powders outside a fume hood or if engineering controls fail.[4] |
Operational Plan: Step-by-Step Procedures
Adherence to standardized procedures is critical for consistent safety.
PPE Donning and Doffing Sequence
The order in which you put on and take off PPE is crucial to prevent cross-contamination.
Caption: Standard sequence for donning and doffing laboratory PPE.
Safe Handling Protocol
-
Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood.[4][7] Ensure an eyewash station and safety shower are accessible.
-
Weighing: If handling the solid form, weigh it out within the fume hood to contain any dust.[7] Use anti-static weigh boats to prevent dispersal of the powder.
-
Making Solutions: Add the solid to the solvent slowly. If sonication is required, ensure the vessel is capped.
-
Post-Handling: After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[4][5]
Disposal Plan for Contaminated Materials
All materials that come into contact with 5-Nitro-6-(trifluoromethyl)indoline must be treated as hazardous waste.
Waste Segregation and Collection
-
Designated Container: Establish a dedicated, clearly labeled hazardous waste container for this compound.[4] The container must be made of a chemically resistant material and have a secure lid.
-
Labeling: Label the container with "Hazardous Waste" and the full chemical name: "5-Nitro-6-(trifluoromethyl)indoline".
-
Collection: Place all contaminated items, including used gloves, weigh boats, pipette tips, and contaminated paper towels, directly into this container.[4]
-
Empty Containers: The original product container must also be disposed of as hazardous waste. Do not rinse it into the sink.
Disposal Procedure
-
Storage: Keep the hazardous waste container sealed when not in use and store it in a designated, well-ventilated secondary containment area, away from incompatible materials.[7]
-
Arranging Disposal: Follow your institution's specific procedures for hazardous waste pickup. Do not allow the container to overfill.
By integrating these safety and handling protocols into your daily workflow, you create a self-validating system of protection. This allows you to focus on achieving your research objectives with the confidence that you are protected from the potential hazards of novel chemical entities.
References
- Personal protective equipment for handling N-(trifluoromethylthio)saccharin - Benchchem. BenchChem.
- CAS N/A | 5-Nitro-6-(trifluoromethyl)-1H-indole - Alchem Pharmtech. Alchem Pharmtech.
- Chemical Safety Data Sheet MSDS / SDS - 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane - ChemicalBook. ChemicalBook.
- 5-Nitro-6-(trifluoromethyl)-1H-indole - Sigma-Aldrich. Sigma-Aldrich.
- Material Safety Data Sheet - 4-Chloro-7-(trifluoromethyl)quinoline, 98% - Cole-Parmer. Cole-Parmer.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- INDOLINE MSDS CAS-No.: 496-15-1 MSDS - Loba Chemie. Loba Chemie.
- Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.
-
Biodegradation of Nitro-Substituted Explosives 2,4,6-Trinitrotoluene, Hexahydro-1,3,5-Trinitro-1,3,5-Triazine, and Octahydro-1,3,5,7-Tetranitro-1,3,5-Tetrazocine by a Phytosymbiotic Methylobacterium sp. Associated with Poplar Tissues. Applied and Environmental Microbiology. Available at: [Link]
- Safety Data Sheet: 3-Nitroaniline - Carl ROTH. Carl ROTH.
-
Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential - PMC. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation of Nitro-Substituted Explosives 2,4,6-Trinitrotoluene, Hexahydro-1,3,5-Trinitro-1,3,5-Triazine, and Octahydro-1,3,5,7-Tetranitro-1,3,5-Tetrazocine by a Phytosymbiotic Methylobacterium sp. Associated with Poplar Tissues (Populus deltoides × nigra DN34) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
